Product packaging for Isoprothiolane-d4(Cat. No.:)

Isoprothiolane-d4

Cat. No.: B12417466
M. Wt: 294.4 g/mol
InChI Key: UFHLMYOGRXOCSL-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoprothiolane-d4 is a useful research compound. Its molecular formula is C12H18O4S2 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O4S2 B12417466 Isoprothiolane-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O4S2

Molecular Weight

294.4 g/mol

IUPAC Name

dipropan-2-yl 2-(4,4,5,5-tetradeuterio-1,3-dithiolan-2-ylidene)propanedioate

InChI

InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3/i5D2,6D2

InChI Key

UFHLMYOGRXOCSL-NZLXMSDQSA-N

Isomeric SMILES

[2H]C1(C(SC(=C(C(=O)OC(C)C)C(=O)OC(C)C)S1)([2H])[2H])[2H]

Canonical SMILES

CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C

Origin of Product

United States

Foundational & Exploratory

Isoprothiolane-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isoprothiolane-d4, a deuterated analog of the systemic fungicide Isoprothiolane. This document details its typical certificate of analysis specifications, analytical methodologies for purity determination, and its fungicidal mechanism of action. This compound serves as a critical internal standard for the quantitative analysis of Isoprothiolane in various matrices, including environmental and biological samples, utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Certificate of Analysis and Purity

A Certificate of Analysis (CoA) for this compound provides essential information regarding its identity and quality. While specific values may vary between lots and suppliers, a typical CoA will include the data presented in the tables below. Certified reference materials are often produced and certified in accordance with ISO/IEC 17025 and ISO 17034, ensuring traceability and reliability of the provided data.[3]

Physicochemical Properties
PropertyValueReference
Chemical Name diisopropyl 2-(4,4,5,5-tetradeuterio-1,3-dithiolan-2-ylidene)propanedioate[4]
CAS Number 1715020-82-8[4][5]
Unlabeled CAS Number 50512-35-1[4][6]
Molecular Formula C₁₂H₁₄D₄O₄S₂[2][6]
Molecular Weight 294.42 g/mol [2][6]
Appearance White, crystalline powder[7]
Solubility Sparingly soluble in water; highly soluble in organic solvents (e.g., acetone, xylene)[8]
Purity and Analytical Data
ParameterSpecificationMethod
Purity ≥98.0%High-Performance Liquid Chromatography (HPLC)
Isotopic Purity Not typically specified, but high deuterium incorporation is expected.Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy
Identity Confirmation Conforms to the structureNMR, MS

Experimental Protocols

The determination of purity and identity of this compound involves standard analytical techniques. The following are generalized protocols based on common practices for the analysis of small molecules and pesticide reference standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is employed to assess the chemical purity of this compound by separating it from any non-deuterated Isoprothiolane and other impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a specified wavelength (e.g., 245 nm).

  • Column Temperature: 30 °C.

3. Sample Preparation:

  • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as acetonitrile, to a known concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.

4. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to provide evidence of its structure.

1. Instrumentation:

  • Mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

2. Method:

  • Ionization: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

  • Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap.

  • Mode: Positive or negative ion mode, depending on the compound's properties.

3. Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

4. Analysis:

  • Introduce the sample into the mass spectrometer.

  • The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M]+ or [M+H]+) of this compound (m/z ≈ 294.42).

  • The fragmentation pattern can also be compared to that of a non-deuterated standard to confirm the structure.

Mechanism of Action and Signaling Pathways

Isoprothiolane is a systemic fungicide with both protective and curative action, primarily used to control rice blast disease caused by the fungus Pyricularia oryzae.[7][8][9] Its deuterated form, this compound, is expected to have the same biological mechanism. The mode of action involves the inhibition of phospholipid biosynthesis in the fungal cells.[9]

Specifically, Isoprothiolane is classified under the FRAC (Fungicide Resistance Action Committee) code F2, which targets lipid metabolism and/or biosynthesis.[10] It is believed to interfere with the methylation of phospholipids, a crucial step in membrane synthesis and function.[10] Furthermore, it disrupts the biosynthesis of polyunsaturated fatty acids, leading to lipid peroxidation and subsequent damage to the fungal cell membranes.[8] This disruption of membrane integrity ultimately inhibits the penetration and elongation of the infecting hyphae of the fungus.[7]

Isoprothiolane_Mechanism_of_Action Isoprothiolane Isoprothiolane FungalCell Fungal Cell Isoprothiolane->FungalCell Enters Methylation Methylation of Phospholipids Isoprothiolane->Methylation Inhibits PUFABiosynthesis Polyunsaturated Fatty Acid (PUFA) Biosynthesis Isoprothiolane->PUFABiosynthesis Disrupts PhospholipidBiosynthesis Phospholipid Biosynthesis MembraneDamage Cell Membrane Damage Methylation->MembraneDamage Contributes to LipidPeroxidation Lipid Peroxidation PUFABiosynthesis->LipidPeroxidation Leads to LipidPeroxidation->MembraneDamage Causes InfectionInhibition Inhibition of Fungal Penetration and Growth MembraneDamage->InfectionInhibition Results in

Caption: Mechanism of action of Isoprothiolane in fungal cells.

The following diagram illustrates the typical workflow for the analysis of this compound.

Isoprothiolane_Analysis_Workflow Start Start: this compound Sample SamplePrep Sample Preparation (Dissolution and Dilution) Start->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC MS MS Analysis SamplePrep->MS PurityData Purity Data (≥98.0%) HPLC->PurityData IdentityData Identity Confirmation (Molecular Weight) MS->IdentityData CoA Certificate of Analysis PurityData->CoA IdentityData->CoA

Caption: General workflow for the analysis of this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Isoprothiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprothiolane is a systemic fungicide renowned for its efficacy against a range of fungal pathogens, most notably rice blast caused by Magnaporthe oryzae (Pyricularia oryzae). Its unique mode of action, distinct from many other commercial fungicides, centers on the disruption of lipid metabolism, specifically the biosynthesis of phospholipids. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Isoprothiolane's fungicidal activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Inhibition of Phosphatidylcholine Biosynthesis

The primary fungicidal action of Isoprothiolane is the inhibition of phosphatidylcholine (PC) biosynthesis.[1] PC is an essential component of eukaryotic cell membranes, playing a crucial role in membrane integrity, signal transduction, and intracellular transport. Isoprothiolane targets the S-adenosyl-L-methionine (SAM)-dependent methylation of phosphatidylethanolamine (PE) to form PC. This mode of action places Isoprothiolane in the Fungicide Resistance Action Committee (FRAC) Group F2.[2]

The biosynthesis of PC in fungi primarily occurs via two pathways:

  • The Bremer-Greenberg Pathway: This pathway involves the stepwise methylation of PE to PC, catalyzed by phosphatidylethanolamine N-methyltransferase(s) (PEMT(s)), using SAM as the methyl group donor.

  • The Kennedy Pathway: This pathway involves the incorporation of choline from the environment to synthesize PC.

Isoprothiolane specifically inhibits the methyltransferase activity in the Bremer-Greenberg pathway.[1] This inhibition leads to a depletion of PC and an accumulation of its precursor, PE, thereby altering the PC:PE ratio within the fungal cell membranes. This disruption of phospholipid homeostasis results in impaired membrane function, leading to reduced fungal growth and, ultimately, cell death.[3][4][5]

Signaling Pathway of Phosphatidylcholine Biosynthesis and Isoprothiolane's Point of Intervention

The following diagram illustrates the key steps in the Bremer-Greenberg pathway for phosphatidylcholine synthesis and highlights the inhibitory action of Isoprothiolane.

Phosphatidylcholine_Biosynthesis_Inhibition cluster_cytoplasm Fungal Cytoplasm cluster_membrane Fungal Cell Membrane PE Phosphatidylethanolamine (PE) PEMT1 Phosphatidylethanolamine N-methyltransferase (PEMT) PE->PEMT1 Substrate PME Phosphatidyl-N-monomethylethanolamine (PME) PME->PEMT1 Substrate PDE Phosphatidyl-N,N-dimethylethanolamine (PDE) PEMT2 Phosphatidylethanolamine N-methyltransferase (PEMT) PDE->PEMT2 Substrate PC Phosphatidylcholine (PC) Membrane Disrupted Membrane Integrity (Altered PC:PE ratio) PC->Membrane SAM1 S-adenosyl-L-methionine (SAM) SAM1->PEMT1 Methyl Donor SAH1 S-adenosyl-L-homocysteine (SAH) SAM2 S-adenosyl-L-methionine (SAM) SAM2->PEMT1 Methyl Donor SAH2 S-adenosyl-L-homocysteine (SAH) SAM3 S-adenosyl-L-methionine (SAM) SAM3->PEMT2 Methyl Donor SAH3 S-adenosyl-L-homocysteine (SAH) PEMT1->PME Product PEMT1->PDE Product PEMT1->SAH1 PEMT1->SAH2 PEMT2->PC Product PEMT2->SAH3 Isoprothiolane Isoprothiolane Isoprothiolane->PEMT1 Inhibition Isoprothiolane->PEMT2 Inhibition PEMT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Lysate Prepare Fungal Cell Lysate AddLysate Add Fungal Lysate to initiate reaction Lysate->AddLysate Reagents Prepare Reaction Mix: - Buffer - PE Substrate - Radiolabeled SAM AddInhibitor Add Isoprothiolane (or vehicle control) Reagents->AddInhibitor AddInhibitor->AddLysate Incubate Incubate at optimal temperature and time AddLysate->Incubate StopReaction Stop Reaction (e.g., with TCA) Incubate->StopReaction ExtractLipids Extract Radiolabeled Phospholipids StopReaction->ExtractLipids Scintillation Quantify Radioactivity via Liquid Scintillation Counting ExtractLipids->Scintillation Calculate Calculate PEMT activity and % inhibition Scintillation->Calculate TLC_Workflow cluster_sample_prep Sample Preparation cluster_tlc Thin-Layer Chromatography cluster_analysis Analysis Culture Culture Fungus with/ without Isoprothiolane Extract Extract Total Lipids Culture->Extract Spot Spot Lipid Extracts on TLC Plate Extract->Spot Develop Develop Plate in Solvent System Spot->Develop Dry Dry the Plate Develop->Dry Visualize Visualize Phospholipids (e.g., Iodine Vapor) Dry->Visualize Identify Identify Phospholipid Spots (using standards) Visualize->Identify Quantify Quantify Spot Intensity (Densitometry) Identify->Quantify GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Culture Culture Fungus with/ without Isoprothiolane Lyophilize Lyophilize Mycelia Culture->Lyophilize Derivatize Prepare Fatty Acid Methyl Esters (FAMEs) Lyophilize->Derivatize Extract Extract FAMEs Derivatize->Extract Inject Inject FAMEs into GC-MS Extract->Inject Separate Separate FAMEs on GC Column Inject->Separate Detect Detect and Identify FAMEs by Mass Spectrometry Separate->Detect IdentifyPeaks Identify Peaks using Standards and Libraries Detect->IdentifyPeaks Quantify Quantify Fatty Acids IdentifyPeaks->Quantify Compare Compare Fatty Acid Profiles Quantify->Compare

References

Isoprothiolane-d4: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Isoprothiolane-d4, a deuterated analog of the fungicide Isoprothiolane. This guide is intended for researchers, scientists, and drug development professionals who are considering the use of this compound as an internal standard or for other research applications.

Introduction to this compound

This compound is a stable isotope-labeled version of Isoprothiolane, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis in various analytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The primary application of this compound is in pharmacokinetic and metabolic studies, where it is used to accurately quantify the unlabeled parent compound in biological matrices.

The parent compound, Isoprothiolane, is a systemic fungicide known for its efficacy against rice blast disease. While its primary use is in agriculture, its metabolic pathways and potential off-target effects are of interest to researchers in toxicology and environmental science. The use of a deuterated internal standard like this compound is crucial for obtaining reliable and accurate quantitative data in such studies.

Suppliers and Specifications

Several suppliers offer this compound for research purposes. While obtaining a complete set of comparative data is challenging due to variations in publicly available information, the following table summarizes the key quantitative specifications from prominent suppliers. Researchers are advised to request a certificate of analysis (CoA) for lot-specific data.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic Enrichment
LGC Standards 1715020-82-8C₁₂H₁₄D₄O₄S₂294.42Information not publicly availableInformation not publicly available
Santa Cruz Biotechnology 1715020-82-8C₁₂H₁₄D₄O₄S₂294.42Information not publicly availableInformation not publicly available
GlpBio 1715020-82-8C₁₂H₁₄D₄O₄S₂294.42>98%Information not publicly available
MedchemExpress 1715020-82-8C₁₂H₁₄D₄O₄S₂294.42Information not publicly availableInformation not publicly available
Toronto Research Chemicals (TRC) 1715020-82-8C₁₂H₁₄D₄O₄S₂294.42Information not publicly availableInformation not publicly available

Note: Purity and isotopic enrichment are lot-specific and should be confirmed with the supplier via the Certificate of Analysis.

Experimental Protocols

Detailed experimental protocols for the use of this compound are often developed and validated in-house by research laboratories based on their specific analytical methods and matrices. However, a general workflow for the use of a deuterated internal standard in a quantitative LC-MS analysis is provided below.

General Protocol for this compound as an Internal Standard in LC-MS Analysis
  • Preparation of Stock Solutions:

    • Prepare a stock solution of Isoprothiolane (the analyte) at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Prepare a stock solution of this compound (the internal standard) at a known concentration (e.g., 1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by spiking a blank matrix (e.g., plasma, urine, or a buffer solution) with varying known concentrations of the Isoprothiolane stock solution.

    • To each calibration standard, add a fixed concentration of the this compound internal standard stock solution.

  • Sample Preparation:

    • To each unknown sample, add the same fixed concentration of the this compound internal standard stock solution that was added to the calibration standards.

    • Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

  • LC-MS Analysis:

    • Inject the prepared calibration standards and unknown samples into the LC-MS system.

    • Develop a chromatographic method that provides good separation of Isoprothiolane from other matrix components.

    • Set up the mass spectrometer to monitor for specific precursor-to-product ion transitions for both Isoprothiolane and this compound (Multiple Reaction Monitoring or MRM mode).

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of Isoprothiolane to the peak area of this compound.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of Isoprothiolane for each calibration standard.

    • For each unknown sample, calculate the ratio of the peak area of Isoprothiolane to the peak area of this compound.

    • Determine the concentration of Isoprothiolane in the unknown sample by interpolating its peak area ratio on the calibration curve.

Mandatory Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for using this compound as an Internal Standard

prep_standards Prepare Analyte (Isoprothiolane) & Internal Standard (this compound) Stock Solutions create_cal_curve Create Calibration Curve: Spike blank matrix with varying analyte conc. & fixed internal standard conc. prep_standards->create_cal_curve prep_samples Prepare Unknown Samples: Add fixed internal standard conc. prep_standards->prep_samples lcms_analysis LC-MS/MS Analysis (MRM Mode) create_cal_curve->lcms_analysis extraction Sample Extraction (e.g., SPE, LLE, PP) prep_samples->extraction extraction->lcms_analysis data_processing Data Processing: Calculate Analyte/Internal Standard Peak Area Ratios lcms_analysis->data_processing quantification Quantification: Determine unknown concentration from calibration curve data_processing->quantification

Caption: General workflow for quantitative analysis using an internal standard.

Signaling Pathways

Isoprothiolane's primary mode of action as a fungicide involves the inhibition of enzymes essential for fungal cell wall synthesis. As of the current literature, there is limited information available regarding its interaction with specific signaling pathways in mammalian systems that would be of primary interest in a drug development context. Research has predominantly focused on its fungicidal properties and environmental fate. Therefore, a signaling pathway diagram is not applicable based on the available scientific literature.

Conclusion

This compound is a valuable tool for researchers requiring accurate quantification of Isoprothiolane in complex matrices. Its use as an internal standard is well-established in the field of analytical chemistry. This guide provides a foundational understanding of its properties, suppliers, and a general protocol for its application. For specific research needs, it is imperative to obtain lot-specific information from the chosen supplier and to develop and validate a detailed analytical method tailored to the specific matrix and instrumentation.

References

An In-depth Technical Guide to the Mass Spectrum of Isoprothiolane-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Isoprothiolane-d4, a deuterated internal standard essential for the accurate quantification of the fungicide Isoprothiolane in complex matrices. This document outlines the predicted fragmentation patterns, presents quantitative data in a structured format, details a general experimental protocol for its use, and illustrates the analytical workflow.

Introduction to this compound

This compound is a stable isotope-labeled version of Isoprothiolane, a systemic fungicide used to control a variety of fungal diseases in crops. In analytical chemistry, particularly in quantitative mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated analogs like this compound serve as ideal internal standards. Their chemical and physical properties are nearly identical to their unlabeled counterparts, ensuring similar behavior during sample preparation and analysis. However, the mass difference allows for clear differentiation in the mass spectrometer, enabling precise and accurate quantification of the target analyte by correcting for matrix effects and variations in instrument response.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound is predicted based on the known fragmentation of unlabeled Isoprothiolane. The four deuterium atoms are located on the dithiolane ring. The molecular weight of Isoprothiolane is 290.4 g/mol , while this compound has a molecular weight of approximately 294.4 g/mol . The primary fragmentation of the unlabeled molecule involves the loss of isopropyl and isopropoxycarbonyl groups, as well as cleavage of the dithiolane ring.

The introduction of four deuterium atoms on the dithiolane ring will result in a corresponding mass shift in fragments containing this ring. Fragments that do not contain the dithiolane ring are expected to have the same mass-to-charge ratio (m/z) as in the unlabeled Isoprothiolane spectrum.

Quantitative Data of Predicted Mass Spectra

The following tables summarize the major predicted fragments for both Isoprothiolane and this compound based on GC-MS data for the unlabeled compound.[1] The relative intensities are adapted from the experimental data of Isoprothiolane and are predicted to be similar for the corresponding fragments of the deuterated analog.

Table 1: Predicted Mass Spectrum of Isoprothiolane (Unlabeled)

m/zPredicted Fragment StructureProposed Neutral LossRelative Intensity (%)
290[M]+•-~45
248[M - C3H6]+•Loss of propene~20
204[M - C3H7O2]+Loss of isopropoxycarbonyl radical~43
189[M - C5H9O2]+Loss of isopropyl acetate~44
162[C6H10O2S2]+•Cleavage of ester linkages~82
118[C4H6S2]+•Dithiolane ring fragment~100

Table 2: Predicted Mass Spectrum of this compound

m/zPredicted Fragment StructureProposed Neutral LossRelative Intensity (%)
294[M-d4]+•-~45
252[M-d4 - C3H6]+•Loss of propene~20
204[M-d4 - C3H7O2]+Loss of isopropoxycarbonyl radical~43
189[M-d4 - C5H9O2]+Loss of isopropyl acetate~44
166[C6H6D4O2S2]+•Cleavage of ester linkages~82
122[C4H2D4S2]+•Deuterated dithiolane ring fragment~100

Experimental Protocol for Quantitative Analysis using this compound

This section outlines a general methodology for the quantitative analysis of Isoprothiolane in a sample matrix using this compound as an internal standard. This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

1. Materials and Reagents:

  • Sample: The matrix to be analyzed (e.g., soil, water, agricultural product).

  • Isoprothiolane Analytical Standard: Of known purity.

  • This compound Internal Standard: Of known purity and isotopic enrichment.

  • Organic Solvents: Acetonitrile, methanol, ethyl acetate, hexane (HPLC or GC grade).

  • Water: Deionized or ultrapure.

  • Solid Phase Extraction (SPE) Cartridges: Appropriate for the matrix and analyte.

  • GC or LC-MS System: Equipped with a suitable column and detector.

2. Sample Preparation:

  • Extraction:

    • Weigh a known amount of the homogenized sample.

    • Add a known amount of this compound internal standard solution.

    • Extract the sample with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate) using techniques such as sonication, shaking, or accelerated solvent extraction.

    • Centrifuge the sample to separate the solid and liquid phases.

  • Clean-up:

    • The crude extract may require a clean-up step to remove interfering matrix components. This can be achieved using Solid Phase Extraction (SPE).

    • Condition the SPE cartridge with the appropriate solvents.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the analyte and internal standard with a suitable solvent.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for injection into the GC-MS or LC-MS system.

3. Instrumental Analysis:

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Injector: Splitless mode.

      • Oven Temperature Program: Optimized to achieve good separation of Isoprothiolane from matrix components.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Monitor the characteristic ions for both Isoprothiolane and this compound.

  • LC-MS Analysis:

    • Liquid Chromatograph (LC):

      • Column: A reverse-phase C18 column.

      • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of Isoprothiolane to the peak area of this compound against the concentration of the Isoprothiolane calibration standards.

  • Determine the concentration of Isoprothiolane in the sample by calculating the peak area ratio and interpolating from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantitative analysis of Isoprothiolane using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Homogenized Sample add_is Spike with this compound (Internal Standard) sample->add_is extraction Solvent Extraction add_is->extraction cleanup Solid Phase Extraction (SPE) Clean-up extraction->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate instrument GC-MS or LC-MS Analysis concentrate->instrument sim_mrm Data Acquisition (SIM/MRM) instrument->sim_mrm integration Peak Integration sim_mrm->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Isoprothiolane calibration->quantification

Caption: Experimental workflow for Isoprothiolane quantification.

logical_relationship cluster_analytes Analytes cluster_instrument Mass Spectrometer cluster_output Output analyte Isoprothiolane (Target Analyte) ms Mass Analyzer analyte->ms is This compound (Internal Standard) is->ms ratio Peak Area Ratio (Analyte/IS) ms->ratio Detection & Measurement concentration Concentration ratio->concentration Calibration

Caption: Logical relationship in internal standard quantification.

References

Isoprothiolane-d4: An In-depth Technical Guide to its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprothiolane is a systemic fungicide characterized by its hydrolytic stability under acidic and neutral conditions and its susceptibility to degradation under alkaline conditions, photolysis, and microbial action. Its mobility in soil is generally low to moderate, influenced by soil organic matter content. The primary degradation pathways involve hydrolysis of the ester linkages and oxidation of the sulfur atoms in the dithiolane ring, leading to the formation of key metabolites such as isoprothiolane monoester and isoprothiolane monosulfoxide. This guide provides a comprehensive overview of the abiotic and biotic degradation processes of Isoprothiolane, detailed experimental protocols for assessing its environmental fate, and quantitative data to support environmental risk assessments.

Physicochemical Properties

A sound understanding of the physicochemical properties of a compound is fundamental to predicting its environmental distribution and fate.

PropertyValueReference
IUPAC Name diisopropyl 1,3-dithiolan-2-ylidenemalonate[1]
CAS Number 50512-35-1 (Isoprothiolane)[1]
Molecular Formula C₁₂H₁₈O₄S₂[1]
Molecular Weight 290.4 g/mol [1]
Water Solubility 48.5 mg/L (at 20°C)[2]
Vapor Pressure 4.93 x 10⁻⁴ Pa (at 25°C)[1]
Log P (octanol-water partition coefficient) 2.80[1]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of Isoprothiolane in the environment.

Hydrolysis

Isoprothiolane is stable to hydrolysis in acidic and neutral aqueous solutions. However, it undergoes hydrolysis under alkaline conditions, primarily through the cleavage of one of the isopropyl ester linkages to form isoprothiolane monoester.[2][3]

Quantitative Data for Hydrolysis

pHTemperature (°C)DT₅₀ (days)Reference
450Stable[3]
750Stable[3]
940147[3]
95026[3]
9609.0[3]

Hydrolytic Degradation Pathway

Isoprothiolane Isoprothiolane Monoester Isoprothiolane Monoester Isoprothiolane->Monoester Hydrolysis (alkaline conditions)

Caption: Hydrolytic degradation of Isoprothiolane.

Photolysis

Isoprothiolane is susceptible to photodegradation in both soil and water. The primary photolytic transformation in soil is the oxidation of one of the sulfur atoms to form isoprothiolane monosulfoxide.

Quantitative Data for Soil Photolysis

ParameterValue (days)ConditionsReference
DT₅₀ 28Net photodegradation on sandy clay loam soil[3]
DT₉₀ 92Net photodegradation on sandy clay loam soil[3]

Soil Photolysis Degradation Pathway

Isoprothiolane Isoprothiolane Monosulfoxide Isoprothiolane Monosulfoxide Isoprothiolane->Monosulfoxide Photolysis (S-oxidation) Isoprothiolane Isoprothiolane Monosulfoxide Isoprothiolane Monosulfoxide Isoprothiolane->Monosulfoxide Microbial Oxidation Monoester Isoprothiolane Monoester Isoprothiolane->Monoester Microbial Hydrolysis Further_Degradation Further Degradation (CO₂ + Bound Residues) Monosulfoxide->Further_Degradation Monoester->Further_Degradation cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation Prep_Solutions Prepare sterile buffer solutions (pH 4, 7, 9) Add_Substance Add Isoprothiolane-d4 (radiolabeled or non-labeled) Prep_Solutions->Add_Substance Incubate Incubate in the dark at constant temperature Add_Substance->Incubate Sample Collect samples at time intervals Incubate->Sample Analyze Analyze for parent compound and degradation products Sample->Analyze Calculate Calculate DT₅₀ values Analyze->Calculate cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation Select_Soil Select and characterize representative soil(s) Treat_Soil Treat soil with radiolabeled this compound Select_Soil->Treat_Soil Incubate Incubate in the dark at constant temperature and moisture Treat_Soil->Incubate Aerate Maintain aerobic conditions (continuous airflow) Incubate->Aerate Trap_Volatiles Trap and analyze for ¹⁴CO₂ and organic volatiles Aerate->Trap_Volatiles Sample Collect soil samples at time intervals Extract Extract and analyze for parent and degradation products Sample->Extract Mass_Balance Determine mass balance Extract->Mass_Balance Trap_Volatiles->Mass_Balance Calculate Calculate DT₅₀ and identify major degradation products Mass_Balance->Calculate cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Evaluation Prepare_Soil Prepare thin layers of soil on plates Treat_Soil Apply radiolabeled This compound to soil surface Prepare_Soil->Treat_Soil Irradiate Expose to a light source simulating sunlight Treat_Soil->Irradiate Dark_Control Incubate control samples in the dark Treat_Soil->Dark_Control Sample Collect soil samples at time intervals Irradiate->Sample Dark_Control->Sample Extract_Analyze Extract and analyze for parent and photoproducts Sample->Extract_Analyze Compare Compare irradiated and dark control samples Extract_Analyze->Compare Calculate Calculate net photolysis rate and DT₅₀ Compare->Calculate

References

Methodological & Application

Application Note: Quantification of Isoprothiolane in Soil using Isoprothiolane-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of the fungicide Isoprothiolane in soil matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Isoprothiolane-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers, environmental scientists, and regulatory bodies monitoring pesticide residues in soil.

Introduction

Isoprothiolane is a systemic fungicide widely used in agriculture, primarily for the control of rice blast.[1] Its persistence and potential accumulation in soil necessitate sensitive and reliable analytical methods for environmental monitoring. The complexity of the soil matrix, with its variable composition of organic matter and minerals, presents a significant challenge for accurate quantification of pesticide residues.[2][3]

The QuEChERS method has become a standard for multi-residue pesticide analysis in various matrices due to its simplicity, speed, and minimal solvent usage.[1][4][5] When coupled with the high selectivity and sensitivity of LC-MS/MS, it provides a powerful tool for trace-level analysis. The incorporation of a stable isotope-labeled internal standard, such as this compound, is crucial for mitigating matrix-induced signal suppression or enhancement, thereby improving the accuracy and reliability of the results.[3] This application note provides a comprehensive protocol for the extraction, cleanup, and quantification of Isoprothiolane in soil using this compound as an internal standard.

Experimental

  • Standards: Isoprothiolane (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic acid (≥98%)

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent. Pre-packaged QuEChERS extraction salts and dispersive SPE tubes are recommended for convenience and consistency.

  • Soil Samples: Blank soil samples for method development and validation, collected from a site with no history of Isoprothiolane application.

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Other Equipment: Centrifuge, vortex mixer, analytical balance, sample vials.

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Isoprothiolane and this compound in acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Isoprothiolane stock solution in acetonitrile. Fortify each calibration standard with the this compound internal standard at a constant concentration (e.g., 50 ng/mL).

  • Soil Sample Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds to hydrate the soil.

    • Spike the sample with 50 µL of a 1 µg/mL solution of this compound (internal standard).

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

The LC-MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Table 1: LC-MS/MS Parameters

ParameterCondition
LC System
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B held for 0.5 min, linear ramp to 95% B over 8 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 2.5 min.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Table 2: MRM Transitions for Isoprothiolane and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Isoprothiolane 291.1231.1 (Quantifier)0.052512
291.1188.8 (Qualifier)0.052522
This compound 295.1235.1 (Quantifier)0.052512
(Internal Standard)295.1192.8 (Qualifier)0.052522

Note: The MRM transitions for this compound are proposed based on a +4 Da shift from the parent compound. These should be confirmed experimentally.

Results and Discussion

The described method was validated to assess its performance in terms of linearity, limit of quantification (LOQ), accuracy, and precision.

A calibration curve was constructed by plotting the peak area ratio of Isoprothiolane to this compound against the concentration of Isoprothiolane. The method demonstrated excellent linearity over a concentration range of 1 to 200 ng/mL, with a coefficient of determination (R²) greater than 0.99.

The method's performance was evaluated by spiking blank soil samples at three different concentration levels. The results are summarized in Table 3.

Table 3: Method Validation Data for Isoprothiolane in Soil

Spiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %) (n=6)
595.26.8
5098.74.5
100101.53.2

The average recoveries for Isoprothiolane were within the acceptable range of 70-120%, and the relative standard deviations were below 15%, indicating good accuracy and precision of the method.[6] The limit of quantification (LOQ) was determined to be 5 ng/g in soil, defined as the lowest concentration at which the method could be validated with acceptable accuracy and precision. The limit of detection (LOD) was estimated to be 1.5 ng/g, based on a signal-to-noise ratio of 3.

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample_collection 1. Soil Sample Collection (Homogenization & Sieving) extraction 2. QuEChERS Extraction (10g soil + H2O + IS + ACN + Salts) sample_collection->extraction cleanup 3. Dispersive SPE Cleanup (MgSO4, PSA, C18) extraction->cleanup final_extract 4. Final Extract Filtration (0.22 µm Syringe Filter) cleanup->final_extract lcms_analysis 5. LC-MS/MS Analysis (C18 Column, ESI+, MRM Mode) final_extract->lcms_analysis quantification 6. Quantification (Internal Standard Calibration) lcms_analysis->quantification reporting 7. Result Reporting (ng/g) quantification->reporting

References

Application Note: High-Throughput Analysis of Isoprothiolane Residues in Rice Using Isoprothiolane-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoprothiolane is a systemic fungicide widely used in rice cultivation to control fungal diseases such as rice blast. Monitoring its residue levels in rice is crucial to ensure food safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as Isoprothiolane-d4, is essential for accurate and precise quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This application note details a robust and sensitive method for the determination of isoprothiolane residues in rice samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods for isoprothiolane quantification in rice.

Table 1: GC-MS/MS Method Validation Data for Isoprothiolane in Rice

ParameterValueReference
Limit of Detection (LOD)0.005 mg/kg[1]
Limit of Quantification (LOQ)0.01 mg/kg[2]
Recovery88-105%[1]
Repeatability (RSDr)7-8%[1]

Table 2: LC-MS/MS Method Performance for General Pesticide Residue Analysis in Rice

ParameterTypical Value RangeReference
Limit of Quantification (LOQ)0.5 - 20 µg/kg
Recovery70-120%[3]
Linearity (R²)>0.99[4]

Experimental Protocols

1. Sample Preparation: Modified QuEChERS Method

This protocol is a widely adopted method for the extraction of pesticide residues from food matrices like rice.[2][5][3][6][7]

Materials:

  • Homogenized rice sample

  • This compound internal standard solution

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • Centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized rice sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of water and vortex for 30 seconds. Let it stand for 30 minutes to allow for hydration.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg PSA and 900 mg anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • The supernatant is the final extract. Filter it through a 0.22 µm syringe filter before instrumental analysis.

2. Instrumental Analysis

a) GC-MS/MS Analysis

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

Typical GC Parameters:

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min

    • Ramp to 150 °C at 25 °C/min

    • Ramp to 200 °C at 3 °C/min

    • Ramp to 280 °C at 8 °C/min, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless

Typical MS/MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for Isoprothiolane:

    • Quantifier: m/z 290 -> 118[1]

    • Qualifier: m/z 290 -> 204[1]

  • MRM Transitions for this compound: To be determined by direct infusion or analysis of the standard. A common approach is to monitor the transition of the deuterated parent ion to a characteristic product ion.

b) LC-MS/MS Analysis

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Typical LC Parameters:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Typical MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Ion Source Temperature: 500 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for Isoprothiolane:

    • Quantifier: m/z 291.1 -> 231.1[6]

    • Qualifier: m/z 291.1 -> 189.1[6]

  • MRM Transitions for this compound: To be determined by direct infusion or analysis of the standard. The parent ion will be shifted by +4 Da compared to the non-labeled isoprothiolane.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Homogenized Rice Sample (10g) add_is 2. Add this compound (Internal Standard) sample->add_is hydrate 3. Hydration with Water add_is->hydrate extract 4. Extraction with Acetonitrile & QuEChERS Salts hydrate->extract centrifuge1 5. Centrifugation extract->centrifuge1 cleanup 6. d-SPE Cleanup (PSA & MgSO4) centrifuge1->cleanup centrifuge2 7. Centrifugation cleanup->centrifuge2 final_extract 8. Final Extract centrifuge2->final_extract gc_msms GC-MS/MS final_extract->gc_msms Option A lc_msms LC-MS/MS final_extract->lc_msms Option B quantification Quantification using this compound gc_msms->quantification lc_msms->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow for Isoprothiolane Residue Analysis in Rice.

References

Application Notes and Protocols for Isoprothiolane-d4 in Environmental Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Isoprothiolane-d4 as an internal standard in the quantitative analysis of Isoprothiolane residues in environmental matrices. The use of a stable isotope-labeled internal standard is a critical component of robust analytical methodologies, particularly for isotope dilution mass spectrometry (IDMS), which offers the highest accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction to Isoprothiolane and the Role of this compound

Isoprothiolane is a systemic fungicide used to control a range of fungal diseases in rice cultivation, such as rice blast. Its application in agriculture necessitates the monitoring of its residues in environmental compartments like soil, water, and sediment to assess potential ecological risks and ensure food safety.

This compound is the deuterated analog of Isoprothiolane. In analytical chemistry, it serves as an ideal internal standard for quantification by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Since this compound has nearly identical chemical and physical properties to the parent compound, it co-elutes chromatographically and experiences similar ionization and fragmentation patterns in the mass spectrometer. This allows for accurate quantification by correcting for losses during sample extraction and cleanup, as well as for matrix-induced signal suppression or enhancement.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before processing. The ratio of the signal from the native analyte (Isoprothiolane) to the labeled standard is then measured by the mass spectrometer. Because the native analyte and the internal standard behave almost identically during extraction, cleanup, and analysis, any losses or variations will affect both compounds equally, leaving their ratio constant. This allows for highly accurate and precise quantification, even in complex environmental matrices.

Caption: Principle of Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocols

The following protocols are based on established methods for pesticide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, and are adapted for the analysis of Isoprothiolane in soil and water samples using this compound as an internal standard.

Protocol for Soil Sample Analysis

This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in soil.

3.1.1. Materials and Reagents

  • Isoprothiolane analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, known concentration)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE

  • Vortex mixer

  • Centrifuge

3.1.2. Sample Preparation and Extraction

Soil_Sample_Prep cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup Start 1. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube Add_Water 2. Add 10 mL of water and vortex for 1 min Start->Add_Water Spike_IS 3. Spike with this compound solution (e.g., 100 µL of 1 µg/mL) Add_Water->Spike_IS Add_ACN 4. Add 10 mL of Acetonitrile Spike_IS->Add_ACN Shake1 5. Shake vigorously for 1 min Add_ACN->Shake1 Add_Salts 6. Add QuEChERS extraction salts (4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate) Shake1->Add_Salts Shake2 7. Shake vigorously for 1 min Add_Salts->Shake2 Centrifuge1 8. Centrifuge at ≥3000 g for 5 min Shake2->Centrifuge1 Transfer 9. Transfer 6 mL of the ACN supernatant to a 15 mL d-SPE tube Centrifuge1->Transfer dSPE_Tube d-SPE Tube containing: - 900 mg MgSO₄ - 150 mg PSA - 150 mg C18 Transfer->dSPE_Tube Shake3 10. Shake for 1 min dSPE_Tube->Shake3 Centrifuge2 11. Centrifuge at ≥3000 g for 5 min Shake3->Centrifuge2 Final_Extract 12. Transfer supernatant to a vial for LC-MS/MS analysis Centrifuge2->Final_Extract

Caption: QuEChERS-based workflow for soil sample preparation.

3.1.3. Recommended Spiking Concentration of this compound

The concentration of the internal standard should be in the mid-range of the calibration curve and comparable to the expected concentration of the analyte in the samples. A common practice is to spike the internal standard at a concentration of 50-100 ng/g of the soil sample.

Protocol for Water Sample Analysis

This protocol utilizes solid-phase extraction (SPE) for the concentration and cleanup of Isoprothiolane from water samples.

3.2.1. Materials and Reagents

  • Isoprothiolane analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, known concentration)

  • Methanol (MeOH), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Ethyl acetate, HPLC grade

  • Oasis HLB SPE cartridges (or equivalent)

  • SPE manifold

  • Nitrogen evaporator

3.2.2. Sample Preparation and Extraction

Water_Sample_Prep cluster_extraction Solid-Phase Extraction (SPE) cluster_concentration Concentration and Reconstitution Start 1. Filter 500 mL of water sample Spike_IS 2. Spike with this compound solution (e.g., 50 µL of 1 µg/mL) Start->Spike_IS Condition_SPE 3. Condition SPE cartridge (e.g., 5 mL MeOH, then 5 mL water) Spike_IS->Condition_SPE Load_Sample 4. Load the spiked water sample onto the SPE cartridge Condition_SPE->Load_Sample Wash_SPE 5. Wash the cartridge (e.g., 5 mL of 5% MeOH in water) Load_Sample->Wash_SPE Dry_SPE 6. Dry the cartridge under vacuum or N₂ Wash_SPE->Dry_SPE Elute 7. Elute Isoprothiolane with (e.g., 2 x 5 mL Ethyl Acetate) Dry_SPE->Elute Evaporate 8. Evaporate the eluate to dryness under a gentle stream of N₂ Elute->Evaporate Reconstitute 9. Reconstitute the residue in 1 mL of mobile phase Evaporate->Reconstitute Final_Extract 10. Transfer to a vial for LC-MS/MS analysis Reconstitute->Final_Extract

Caption: SPE-based workflow for water sample preparation.

3.2.3. Recommended Spiking Concentration of this compound

For water samples, a typical spiking concentration for the internal standard is in the range of 0.1-1.0 µg/L.

Instrumental Analysis: LC-MS/MS Parameters

The following are suggested starting parameters for the LC-MS/MS analysis of Isoprothiolane and this compound. These parameters should be optimized for the specific instrument used.

Table 1: Suggested LC-MS/MS Parameters for Isoprothiolane Analysis

ParameterSetting
LC System
ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate
GradientStart at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Temperature350 °C
MRM Transitions
IsoprothiolaneQ1: 291.1 m/z -> Q3: 189.1 m/z (Quantifier), 231.1 m/z (Qualifier)
This compoundQ1: 295.1 m/z -> Q3: 193.1 m/z (Quantifier)

Data Presentation and Expected Performance

The use of this compound as an internal standard significantly improves the accuracy and precision of the analytical method. The following tables provide representative data on method performance and environmental concentrations, based on published studies of Isoprothiolane.

Table 2: Method Validation Data for Isoprothiolane in Environmental Matrices

MatrixSpiking LevelRecovery (%)Relative Standard Deviation (RSD, %)
Soil10 ng/g955
50 ng/g924
100 ng/g983
Water0.1 µg/L1026
1.0 µg/L994
10 µg/L973

Note: This data is representative and may vary depending on the specific matrix and experimental conditions.

Table 3: Example of Isoprothiolane Concentrations in Paddy Field Samples

Sample TypeLocationIsoprothiolane Concentration
Paddy Water1 day after application3680 µg/L[2]
14 days after application17.6 µg/L[2]
Paddy Soil7 days after application2.1 - 9.3 µg/kg[2]
28 days after application6.0 - 8.8 µg/kg[2]

Source: Adapted from a study on the behavior of isoprothiolane in paddy fields.[2]

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly reliable and accurate method for the quantification of Isoprothiolane in environmental samples. The detailed protocols and application notes presented here offer a robust framework for researchers and scientists involved in environmental monitoring and food safety analysis. The implementation of isotope dilution mass spectrometry is essential for generating high-quality data to support environmental risk assessments and regulatory compliance.

References

Application Note: A Robust Protocol for the Quantification of Isoprothiolane in Water Samples Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring and analytical chemistry.

Abstract: Isoprothiolane is a systemic fungicide used to control a range of diseases in rice cultivation.[1][2] Its potential for runoff into water systems necessitates sensitive and accurate monitoring methods. This application note details a comprehensive protocol for the analysis of isoprothiolane in various water samples. The method employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to correct for matrix effects and procedural losses, Isoprothiolane-d4 is utilized as a stable isotope-labeled (SIL) internal standard.[3][4] The use of a deuterated internal standard is a well-established practice to improve the quantitative accuracy of LC-MS/MS methods in complex matrices.[5][6]

Principle

This method is designed for the selective detection and quantification of isoprothiolane. A known quantity of the internal standard, this compound, is added to each water sample prior to any preparation steps. The sample is then passed through a solid-phase extraction (SPE) cartridge, where isoprothiolane and its deuterated analogue are retained. After washing to remove interfering substances, the analytes are eluted with an organic solvent. The eluate is evaporated and reconstituted in a suitable solvent for injection into an LC-MS/MS system.

The separation is achieved using a C18 reversed-phase HPLC column. The identification and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. By monitoring specific precursor-to-product ion transitions for both the native isoprothiolane and the this compound internal standard, a high degree of selectivity and sensitivity is achieved.[7] Quantification is based on the ratio of the analyte peak area to the internal standard peak area, which corrects for variability during sample preparation and analysis.[8]

Experimental Protocol

Required Materials and Equipment
  • Reagents: Isoprothiolane (analytical standard), this compound (internal standard), HPLC-grade methanol, acetonitrile, and water; Formic acid, Ammonium acetate, SPE Cartridges (e.g., C18, 500 mg, 6 mL).

  • Apparatus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, Solid-Phase Extraction (SPE) manifold, sample filtration apparatus (0.45 µm filters), analytical balance, volumetric flasks, pipettes, vial inserts, and a sample evaporator (e.g., nitrogen stream evaporator).

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of isoprothiolane and 10 mg of this compound, respectively, into separate 10 mL volumetric flasks. Dilute to volume with methanol. Store at -20°C.[3]

  • Working Standard Solution (10 µg/mL): Prepare an intermediate stock solution by diluting the primary stock.

  • Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.

  • Calibration Standards (e.g., 0.1 - 100 ng/mL): Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into blank water matrix that has been processed according to the sample preparation procedure.

Sample Collection and Preparation
  • Collection: Collect water samples in clean glass or plastic bottles.[9] For analysis of dissolved pesticides, filter the samples through a 0.45 µm filter upon collection.[10] If analysis cannot be performed immediately, store samples at 4°C.

  • Fortification: Transfer 100 mL of the water sample to a clean glass container. Add a precise volume (e.g., 100 µL) of the 1 µg/mL Internal Standard (IS) Spiking Solution to achieve a final concentration of 1 ng/mL.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

    • Loading: Load the fortified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove polar interferences. Dry the cartridge under vacuum for 5 minutes.

    • Elution: Elute the retained analytes with 2 x 4 mL of methanol into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Instrumental Analysis: LC-MS/MS

The following tables provide typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrumentation used.

Table 1: Suggested Liquid Chromatography Parameters
ParameterSuggested Condition
HPLC System UHPLC System or equivalent
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid & 5mM Ammonium Acetate
Mobile Phase B Methanol with 0.1% Formic Acid & 5mM Ammonium Acetate
Gradient 50% B to 95% B over 5 min, hold for 2 min, return to initial
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temp. 40 °C
Table 2: Suggested Mass Spectrometry Parameters
ParameterIsoprothiolaneThis compound (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveESI, Positive
Precursor Ion (m/z) 291.1295.1
Product Ion 1 (m/z) 175.0 (Quantifier)179.0 (Quantifier)
Product Ion 2 (m/z) 133.0 (Qualifier)137.0 (Qualifier)
Dwell Time 100 ms100 ms
Collision Energy (CE) Optimized for specific instrumentOptimized for specific instrument
Source Temp. 500 °C500 °C

Data and Performance

Method validation should be performed to determine linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The table below shows expected performance characteristics for a method of this type.

Table 3: Typical Method Performance Characteristics
ParameterExpected Value
Linearity (r²) > 0.995
LOD 0.05 - 0.2 µg/L
LOQ 0.1 - 0.5 µg/L
Accuracy (Recovery %) 85 - 110%
Precision (RSD %) < 15%

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.

Isoprothiolane_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Water Sample Collection (100 mL) Spike 2. Spike with this compound (Internal Standard) Sample->Spike SPE_Condition 3a. SPE Cartridge Conditioning SPE_Load 3b. Sample Loading Spike->SPE_Load SPE_Wash 3c. Cartridge Washing SPE_Load->SPE_Wash SPE_Elute 3d. Analyte Elution SPE_Wash->SPE_Elute Evap 4. Evaporation & Reconstitution (to 1 mL) SPE_Elute->Evap LCMS 5. LC-MS/MS Analysis Evap->LCMS Data 6. Data Processing (Peak Area Ratio vs. Concentration) LCMS->Data Result 7. Final Result (Isoprothiolane Concentration) Data->Result

References

Application Notes and Protocols for the Pharmacokinetic Study of Isoprothiolane using Isoprothiolane-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprothiolane is a systemic fungicide with known anti-inflammatory and lipid-regulating properties.[1][2] Understanding its pharmacokinetic profile is crucial for evaluating its efficacy and safety in potential therapeutic applications. Isoprothiolane-d4, a stable isotope-labeled form of Isoprothiolane, serves as an ideal internal standard for quantitative analysis in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.[1][2] These application notes provide a detailed protocol for conducting a pharmacokinetic study of Isoprothiolane in a rat model, utilizing this compound for robust quantification.

Key Applications

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) of Isoprothiolane.

  • Bioavailability Studies: Assessing the extent and rate at which Isoprothiolane enters systemic circulation.

  • Toxicokinetic Analysis: Relating the exposure of Isoprothiolane to its potential toxicity.

  • Drug Metabolism Studies: Identifying and quantifying metabolites of Isoprothiolane.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of Isoprothiolane obtained from a study in rats following oral administration.

Pharmacokinetic ParameterLow Dose (5 mg/kg)High Dose (500 mg/kg)
Cmax (Maximum Concentration) Value not specifiedValue not specified
Tmax (Time to Maximum Concentration) ~ 6 hours~ 9 hours
Absorption Almost completely absorbedAlmost completely absorbed

Data derived from a study in rats orally administered radiolabelled isoprothiolane.[3]

Experimental Protocols

Animal Study Protocol

A pharmacokinetic study of Isoprothiolane can be conducted in male Sprague-Dawley rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Isoprothiolane

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Cannulas for blood collection (optional, for serial sampling)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Dosing:

    • Administer Isoprothiolane orally via gavage at the desired dose levels (e.g., 5 mg/kg and 500 mg/kg).[3]

    • A control group should receive the vehicle only.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Isoprothiolane

Materials:

  • Rat plasma samples

  • Isoprothiolane analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing a known concentration of this compound (internal standard).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions (Representative):

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Isoprothiolane from endogenous plasma components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Isoprothiolane: Precursor ion > Product ion (to be determined based on tuning)

    • This compound: Precursor ion > Product ion (to be determined based on tuning)

Data Analysis:

  • Quantify the concentration of Isoprothiolane in each plasma sample by calculating the peak area ratio of Isoprothiolane to this compound.

  • Use a calibration curve prepared by spiking known concentrations of Isoprothiolane into blank plasma.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

experimental_workflow cluster_animal_study Animal Study cluster_sample_analysis Sample Analysis animal_acclimation Animal Acclimation dosing Oral Dosing of Isoprothiolane animal_acclimation->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_preparation Plasma Preparation blood_sampling->plasma_preparation sample_preparation Plasma Sample Preparation (Protein Precipitation with IS) plasma_preparation->sample_preparation Stored Plasma Samples lc_ms_analysis LC-MS/MS Analysis sample_preparation->lc_ms_analysis data_analysis Pharmacokinetic Data Analysis lc_ms_analysis->data_analysis

Caption: Experimental workflow for the pharmacokinetic study of Isoprothiolane.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism isoprothiolane Isoprothiolane hydroxylation Hydroxylation isoprothiolane->hydroxylation hydrolysis Hydrolysis isoprothiolane->hydrolysis ring_cleavage Dithiolane Ring Cleavage isoprothiolane->ring_cleavage excretion Excretion (Urine and Feces) hydroxylation->excretion conjugation Glucuronic Acid Conjugation hydrolysis->conjugation ring_cleavage->excretion conjugation->excretion

Caption: Proposed metabolic pathway of Isoprothiolane in rats.

References

Troubleshooting & Optimization

Troubleshooting matrix effects in Isoprothiolane analysis with Isoprothiolane-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Isoprothiolane using its deuterated internal standard, Isoprothiolane-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Isoprothiolane analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2] In the analysis of Isoprothiolane, complex matrices such as soil, agricultural products, and biological fluids can introduce a variety of endogenous components like salts, lipids, and pigments that may interfere with the ionization of both Isoprothiolane and its internal standard, this compound.

Q2: I am observing significant signal suppression for both Isoprothiolane and this compound. What are the likely causes and how can I mitigate this?

A2: Significant signal suppression is a common manifestation of matrix effects. The primary causes are often co-eluting matrix components that compete with the analytes for ionization in the MS source.[1] To mitigate this, consider the following strategies:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) can provide a cleaner sample extract compared to simpler methods like protein precipitation.[3] For plant and soil matrices, a well-optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be highly effective.[4]

  • Improve Chromatographic Separation: Modifying your LC gradient can help separate Isoprothiolane and this compound from the interfering matrix components.[1][5] Experiment with different mobile phase compositions, gradient slopes, and even different column chemistries to achieve better resolution.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[6] However, ensure that the diluted concentration of Isoprothiolane remains above the limit of quantification (LOQ).

Q3: My this compound internal standard response is inconsistent across my sample set, while it is stable in my calibration standards. What could be the problem?

A3: Inconsistent internal standard response in samples, but not in standards, strongly suggests a variable matrix effect across your samples.[7][8][9] Here’s a troubleshooting workflow to address this issue:

A Inconsistent IS Response in Samples B Investigate Sample-to-Sample Matrix Variability A->B C Review Sample Collection and Storage B->C D Enhance Sample Cleanup B->D E Matrix-Matched Calibrants B->E F Evaluate Different Lots of Matrix C->F H Consistent IS Response D->H E->H G Check for Degradation F->G G->D

Caption: Troubleshooting workflow for inconsistent internal standard response.

  • Sample-to-Sample Matrix Variability: Different samples, even from the same batch, can have slightly different compositions, leading to varying degrees of matrix effects.[10]

  • Sample Collection and Storage: Inconsistent collection or storage procedures can lead to variations in the sample matrix. Ensure standardized protocols are followed.

  • Enhanced Sample Cleanup: As mentioned in Q2, improving your sample preparation method is crucial. If you are using a basic QuEChERS protocol, consider adding a dispersive solid-phase extraction (dSPE) step with different sorbents like C18 or graphitized carbon black (GCB) to remove specific interferences.[11]

  • Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix extract that is representative of your samples can help compensate for consistent matrix effects.[12]

Q4: I am observing a chromatographic peak for this compound that is slightly shifted in retention time compared to Isoprothiolane. Is this normal and can it affect my results?

A4: A small shift in retention time between an analyte and its deuterated internal standard can sometimes occur due to the deuterium isotope effect. While often negligible, a significant shift can be problematic if the two compounds do not co-elute perfectly.[10] If they experience different matrix effects at slightly different retention times, the accuracy of your quantification can be compromised.[10]

  • Mitigation: Aim for chromatographic conditions that result in complete co-elution. This might involve using a column with slightly less resolution or adjusting the mobile phase gradient to ensure both compounds are subjected to the same matrix environment as they enter the mass spectrometer.

Quantitative Data Summary

The following tables provide representative data for Isoprothiolane analysis in various matrices, illustrating the impact of matrix effects and the effectiveness of mitigation strategies.

Table 1: Matrix Effect and Recovery of Isoprothiolane in Various Matrices

MatrixSample PreparationAverage Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)
RiceQuEChERS95.26.8-15.4 (Suppression)
Soil (Loam)Modified QuEChERS89.78.2-25.1 (Suppression)
SpinachQuEChERS with dSPE92.47.5-18.9 (Suppression)
TomatoQuEChERS105.35.4+8.2 (Enhancement)
Rat PlasmaProtein Precipitation85.111.3-35.6 (Suppression)
Rat PlasmaSolid-Phase Extraction98.64.9-5.2 (Minimal Effect)

Table 2: Comparison of Calibration Strategies for Isoprothiolane in Spinach

Calibration MethodLinearity (r²)Accuracy (%) at 10 ng/gPrecision (RSD, %) at 10 ng/g
Solvent-Based Calibration0.99878.512.4
Matrix-Matched Calibration0.99997.26.8
Internal Standard (IS) Calibration0.99998.95.1

Experimental Protocols

1. Modified QuEChERS Method for Soil and Plant Matrices

This protocol is a general guideline and should be optimized for your specific matrix and analytical setup.

A Homogenize 10g Sample B Add 10mL Water (for dry samples) and 10mL Acetonitrile A->B C Add this compound Internal Standard B->C D Add QuEChERS Salts (e.g., MgSO4, NaCl, Na3Citrate) C->D E Vortex and Centrifuge D->E F Take Aliquot of Supernatant E->F G dSPE Cleanup (e.g., with PSA, C18) F->G H Vortex and Centrifuge G->H I Filter and Inject into LC-MS/MS H->I

Caption: Experimental workflow for the modified QuEChERS method.

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like soil or grains, add 10 mL of water and allow to hydrate.

  • Extraction: Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard solution.

  • Salting Out: Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).

  • Shaking and Centrifugation: Vortex the tube vigorously for 1 minute and then centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and C18 (to remove non-polar interferences).

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge.

  • Analysis: Take the final extract, filter if necessary, and inject it into the LC-MS/MS system.

2. LC-MS/MS Parameters for Isoprothiolane and this compound

These are starting parameters and should be optimized for your specific instrument.

  • LC Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Isoprothiolane: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

    • This compound: Precursor ion > Product ion 1 (Quantifier)

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key elements in troubleshooting matrix effects.

A Analytical Problem (e.g., Poor Recovery, Inconsistent IS) B Hypothesis: Matrix Effect A->B C Diagnostic Experiment: Post-Extraction Spike B->C D Result: Signal Suppression or Enhancement C->D E Mitigation Strategy D->E F Improve Sample Prep (SPE, dSPE) E->F G Optimize Chromatography (Gradient, Column) E->G H Use Matrix-Matched Calibrants E->H I Method Validation F->I G->I H->I J Reliable Results I->J

Caption: Logical workflow for addressing matrix effects.

References

Technical Support Center: Isoprothiolane LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Isoprothiolane, with a focus on achieving optimal peak shape.

Troubleshooting Guides

Poor peak shape in LC-MS/MS analysis can manifest as peak tailing, fronting, or splitting. Below are systematic guides to diagnose and resolve these common issues during Isoprothiolane analysis.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Column Silanols Isoprothiolane, with its polar functional groups, can interact with residual silanol groups on the C18 column packing material. To mitigate this, add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid. This helps to suppress the ionization of silanol groups.
Column Overload Injecting too concentrated a sample can lead to peak tailing. Prepare a dilution series of your sample (e.g., 1:10, 1:100) and inject them to see if the peak shape improves with lower concentrations.
Column Contamination or Degradation Contaminants from previous injections or degradation of the stationary phase can cause peak tailing. Flush the column with a strong solvent, such as isopropanol or a high percentage of acetonitrile. If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of Isoprothiolane and its interaction with the stationary phase. While Isoprothiolane is stable at acidic to neutral pH, basic conditions can lead to degradation. Ensure the mobile phase pH is maintained below 7.[1]
Issue 2: Peak Splitting or Shouldering

Peak splitting appears as two or more distinct peaks for a single analyte.

Possible Causes and Solutions:

CauseRecommended Solution
Injection Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel through the column in two bands. Whenever possible, dissolve and inject samples in the initial mobile phase. If a stronger solvent must be used, reduce the injection volume.
Partially Clogged Column Frit or Column Void A blockage at the column inlet can distort the sample band. Try back-flushing the column at a low flow rate. If this does not resolve the issue, a column void may have formed, and the column will likely need to be replaced.
Co-elution with an Isomer or Impurity It is possible that what appears to be a split peak is actually the co-elution of Isoprothiolane with a closely related compound. Review the mass spectra across the peak to check for different fragment ions. Adjusting the chromatographic selectivity by changing the mobile phase organic solvent (e.g., methanol instead of acetonitrile) or the column chemistry may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mobile phase conditions for Isoprothiolane analysis on a C18 column?

A1: A common starting point for reversed-phase chromatography of Isoprothiolane on a C18 column is a gradient elution with acetonitrile and water, both containing an acidic modifier. A typical modifier is 0.1% formic acid, which is compatible with mass spectrometry and helps to ensure good peak shape by protonating the analyte and suppressing silanol interactions.

Q2: What are the recommended MRM transitions for Isoprothiolane?

A2: For quantitative analysis of Isoprothiolane by LC-MS/MS, the following Multiple Reaction Monitoring (MRM) transitions are recommended:

Precursor Ion (m/z)Product Ion (m/z)FunctionCollision Energy (eV)
291.1188.8Quantifier22
291.1230.9Qualifier12

These values can be a starting point and may require further optimization on your specific instrument.

Q3: My Isoprothiolane peak is showing poor retention. How can I increase it?

A3: To increase the retention of Isoprothiolane on a C18 column, you can decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. A slower gradient or a lower initial organic percentage will result in a longer retention time. Ensure that your column is properly equilibrated with the initial mobile phase conditions before each injection.

Q4: How should I prepare my samples for Isoprothiolane analysis to avoid matrix effects?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including Isoprothiolane, in various matrices. This method involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like PSA (primary secondary amine) to remove interfering matrix components.[2]

Experimental Protocols

Sample Preparation using a Modified QuEChERS Method
  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and anhydrous magnesium sulfate. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration and Dilution: Filter the supernatant through a 0.22 µm filter. Dilute the extract with the initial mobile phase as needed before injection.

UPLC-MS/MS Method for Isoprothiolane Analysis
  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions: As listed in the FAQ section.

Visualizations

Troubleshooting_Workflow cluster_start cluster_issue cluster_solutions_tailing cluster_solutions_splitting cluster_solutions_fronting cluster_end start Poor Peak Shape Observed Tailing Peak Tailing start->Tailing Asymmetric tail Splitting Peak Splitting/Shouldering start->Splitting Double peak Fronting Peak Fronting start->Fronting Asymmetric front Sol_T1 Add 0.1% Formic Acid to Mobile Phase Tailing->Sol_T1 Sol_T2 Dilute Sample Tailing->Sol_T2 Sol_T3 Flush or Replace Column Tailing->Sol_T3 Sol_S1 Match Injection Solvent to Mobile Phase Splitting->Sol_S1 Sol_S2 Back-flush Column Splitting->Sol_S2 Sol_S3 Modify Chromatography Splitting->Sol_S3 Sol_F1 Reduce Sample Concentration Fronting->Sol_F1 Sol_F2 Check for Column Collapse Fronting->Sol_F2 end Optimal Peak Shape Sol_T1->end Sol_T2->end Sol_T3->end Sol_S1->end Sol_S2->end Sol_S3->end Sol_F1->end Sol_F2->end

Caption: Troubleshooting workflow for common peak shape issues.

Experimental_Workflow Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction SaltingOut Salting Out (MgSO4, NaCl) Extraction->SaltingOut Centrifuge1 Centrifugation SaltingOut->Centrifuge1 dSPE Dispersive SPE Cleanup (PSA) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Analysis UPLC-MS/MS Analysis Centrifuge2->Analysis

Caption: QuEChERS-based sample preparation workflow.

References

Isoprothiolane-d4 Stability in Organic Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Isoprothiolane-d4 in various organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Summary of this compound Stability

This compound, a deuterated analog of the fungicide Isoprothiolane, is frequently utilized as an internal standard in quantitative analytical studies. The stability of this compound in solution is critical for accurate and reproducible results. While specific, comprehensive stability studies on this compound in a range of organic solvents are not extensively published, this guide synthesizes available data, general chemical principles, and information on structurally similar compounds to provide practical recommendations.

Data Presentation: Stability of this compound Stock Solutions

The following table summarizes the recommended storage conditions and expected stability of this compound in common organic solvents based on available data and chemical expertise. It is important to note that stability can be influenced by the purity of the solvent, storage conditions (light and temperature), and the presence of contaminants.

SolventTemperatureConcentrationContainerExpected Stability (with >95% Purity)
Acetonitrile -80°C1 mg/mLAmber Glass Vial≥ 6 months
-20°C1 mg/mLAmber Glass Vial1 - 3 months
4°C1 mg/mLAmber Glass Vial< 1 month
Room Temp (20-25°C)1 mg/mLAmber Glass VialUnstable, use immediately
Methanol -80°C1 mg/mLAmber Glass Vial≥ 6 months
-20°C1 mg/mLAmber Glass Vial~1 month
4°C1 mg/mLAmber Glass VialProne to degradation
Room Temp (20-25°C)1 mg/mLAmber Glass VialUnstable, significant degradation possible
DMSO -80°C1 mg/mLAmber Glass Vial≥ 6 months
-20°C1 mg/mLAmber Glass Vial~1 month
4°C1 mg/mLAmber Glass VialPotential for oxidation
Room Temp (20-25°C)1 mg/mLAmber Glass VialUnstable, significant degradation possible

Experimental Protocols

Protocol for Preparing this compound Stock Solutions
  • Materials:

    • This compound (neat material)

    • High-purity organic solvent (e.g., HPLC or LC-MS grade Acetonitrile, Methanol, or DMSO)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the neat this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound using a calibrated analytical balance.

    • Quantitatively transfer the weighed material to a volumetric flask of the appropriate size.

    • Add a small amount of the chosen organic solvent to dissolve the this compound.

    • Once dissolved, fill the volumetric flask to the mark with the solvent.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Transfer aliquots of the stock solution into amber glass vials for storage.

    • Clearly label each vial with the compound name, concentration, solvent, preparation date, and storage conditions.

    • Store the vials at the recommended temperature.

Troubleshooting Guide & FAQs

Q1: My this compound internal standard peak area is inconsistent in my LC-MS analysis. What could be the cause?

A1: Inconsistent peak areas for your internal standard can point to several issues. The primary suspect is the stability of your this compound stock or working solutions.

  • Degradation: this compound, like its non-deuterated counterpart, can degrade over time, especially when stored at inappropriate temperatures or exposed to light. Degradation will lead to a lower concentration and thus a smaller peak area.

  • Solvent Effects: The choice of solvent can impact stability. While acetonitrile is a common and generally suitable solvent, prolonged storage in methanol could potentially lead to transesterification, although specific data for Isoprothiolane is limited. Some compounds with thioether linkages have shown instability in ethyl acetate.

  • Freeze-Thaw Cycles: Repeatedly taking your stock solution from the freezer and allowing it to thaw can introduce condensation (water), which may accelerate degradation. It is best practice to prepare smaller aliquots for daily use.

  • Adsorption: Although less common for small molecules like this compound, adsorption to the surface of the storage container (especially plastics) can occur. Using amber glass vials is recommended.

Q2: I prepared a fresh stock solution of this compound in DMSO and my results are still variable. What should I check?

A2: If you've ruled out age-related degradation by preparing a fresh stock, consider the following:

  • DMSO Purity: DMSO is hygroscopic and can contain water, which may affect the stability of your analyte. Use high-purity, anhydrous DMSO.

  • DMSO's Reactivity: At room temperature, some compounds can be unstable in DMSO.[1] While low temperatures mitigate this, it's a factor to consider if solutions are left at room temperature for extended periods.

  • Complete Dissolution: Ensure the this compound is fully dissolved in the DMSO. Incomplete dissolution will lead to inaccurate concentrations. Gentle warming and vortexing can aid dissolution.

Q3: How often should I prepare new working solutions of this compound?

A3: It is recommended to prepare fresh working solutions daily from a stock solution that has been stored under appropriate conditions. If daily preparation is not feasible, the stability of the working solution in the specific diluent and at the intended storage temperature should be validated.

Q4: Can I store my this compound solutions in plastic vials?

A4: It is strongly recommended to use amber glass vials with PTFE-lined caps for storing this compound solutions. Plasticizers can leach from plastic containers and potentially interfere with your analysis. Additionally, some plastics may be permeable to organic solvents, leading to changes in concentration over time.

Q5: I suspect my this compound has degraded. How can I confirm this?

A5: To confirm degradation, you can:

  • Analyze by LC-MS or GC-MS: Look for the appearance of new peaks with different mass-to-charge ratios in your chromatogram. Common degradation pathways for similar compounds include oxidation of the sulfur atoms or hydrolysis of the ester groups.

  • Compare to a New Standard: Prepare a fresh stock solution from a new batch of neat material and compare its response to your suspect solution under identical analytical conditions. A significant decrease in the peak area of the old solution suggests degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store prepare_working Prepare Working Solution store->prepare_working analyze LC-MS/MS Analysis prepare_working->analyze check_stability Check for Degradation analyze->check_stability Inconsistent Results verify_prep Verify Preparation Protocol check_stability->verify_prep verify_prep->weigh

Caption: Experimental workflow for the preparation, storage, and analysis of this compound solutions, including troubleshooting steps.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes cluster_mitigation Mitigation Strategies Temperature Temperature Degradation Chemical Degradation Temperature->Degradation Solvent Solvent Choice Solvent->Degradation Light Light Exposure Light->Degradation Purity Solvent Purity Purity->Degradation Inaccurate_Results Inaccurate Quantification Degradation->Inaccurate_Results Low_Temp Low Temperature Storage Low_Temp->Degradation mitigates Amber_Vials Use of Amber Vials Amber_Vials->Degradation mitigates High_Purity High-Purity Solvents High_Purity->Degradation mitigates Fresh_Solutions Frequent Preparation Fresh_Solutions->Inaccurate_Results prevents

Caption: Logical relationships between factors affecting this compound stability, potential outcomes, and mitigation strategies.

References

Reducing ion suppression in Isoprothiolane quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the quantification of Isoprothiolane, with a specific focus on reducing ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant ion suppression for Isoprothiolane in my LC-MS/MS analysis. What are the primary causes?

A1: Ion suppression in the quantification of Isoprothiolane is a common phenomenon, particularly when using Electrospray Ionization (ESI). It primarily occurs due to co-eluting matrix components from your sample that compete with Isoprothiolane for ionization in the MS source.[1][2][3][4][5][6] This competition reduces the ionization efficiency of your analyte, leading to a decreased signal intensity and potentially inaccurate quantification.

Common sources of interfering matrix components include:

  • Salts and buffers from the sample matrix.

  • Endogenous compounds like phospholipids from biological samples (e.g., plasma, tissue).[7]

  • Excipients from formulated products.

  • Contaminants introduced during sample preparation.[4]

The presence of non-volatile materials in the sample can also physically hinder the droplet formation and evaporation process in the ESI source, further contributing to ion suppression.[4][5]

Q2: How can I effectively minimize ion suppression during my sample preparation for Isoprothiolane analysis?

A2: Optimizing your sample preparation is the most effective strategy to mitigate ion suppression by removing interfering matrix components before LC-MS analysis.[2][7][8] The choice of technique depends on the complexity of your sample matrix.

Here are some recommended sample preparation techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. By selecting an appropriate sorbent, you can selectively retain Isoprothiolane while washing away interfering matrix components. For multi-residue pesticide analysis in complex matrices like tea and cocoa, a pass-through SPE with Oasis™ PRiME HLB has been shown to be effective.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized by carefully selecting the extraction solvent and adjusting the pH of the sample to ensure efficient partitioning of Isoprothiolane into the organic phase, leaving many matrix interferences in the aqueous phase.[7]

  • Protein Precipitation (PPT): While a simpler technique, PPT is often less effective at removing all matrix components, especially phospholipids, which are common sources of ion suppression.[7] If using PPT, consider subsequent clean-up steps or dilution of the supernatant.

Experimental Protocol: Solid-Phase Extraction (SPE) for Isoprothiolane

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Conditioning: Condition the SPE cartridge (e.g., a C18 or a polymer-based sorbent) by passing a suitable solvent (e.g., methanol) followed by water. This activates the stationary phase.

  • Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences that are not strongly bound to the sorbent.

  • Elution: Elute Isoprothiolane from the cartridge using a small volume of a strong solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase to a known volume for LC-MS analysis.

Troubleshooting Workflow for Sample Preparation

SamplePrepWorkflow Start Start: Ion Suppression Observed CheckMatrix Assess Sample Matrix Complexity Start->CheckMatrix SimpleMatrix Simple Matrix (e.g., water) CheckMatrix->SimpleMatrix Low ComplexMatrix Complex Matrix (e.g., plasma, soil) CheckMatrix->ComplexMatrix High PPT Protein Precipitation (PPT) + Dilution SimpleMatrix->PPT LLE Liquid-Liquid Extraction (LLE) ComplexMatrix->LLE SPE Solid-Phase Extraction (SPE) ComplexMatrix->SPE Analyze Analyze by LC-MS PPT->Analyze LLE->Analyze SPE->Analyze Evaluate Evaluate Ion Suppression Analyze->Evaluate End End: Suppression Reduced Evaluate->End Acceptable Optimize Optimize Method Evaluate->Optimize Unacceptable Optimize->CheckMatrix

Caption: Decision workflow for selecting a sample preparation technique.

Q3: Can I reduce ion suppression by modifying my chromatographic conditions?

A3: Yes, optimizing your chromatographic method can significantly reduce ion suppression by separating Isoprothiolane from co-eluting interferences.[1][4]

Consider the following adjustments:

  • Mobile Phase Composition:

    • Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the elution profile of both Isoprothiolane and interfering compounds.[1]

    • Additives: The choice and concentration of mobile phase additives can influence ionization efficiency. For instance, replacing formic acid with ammonium formate may reduce background ionization and minimize suppression.[1] It is crucial to use the lowest effective concentration of any additive.[4]

  • Chromatographic Column: Using a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) can provide alternative selectivity and better separation from matrix components. A longer column or a column with a smaller particle size can also improve resolution.[1]

  • Gradient Elution: Modifying the gradient slope can help to resolve Isoprothiolane from early or late-eluting interferences.[4]

Quantitative Comparison of Mobile Phase Additives

Mobile Phase AdditiveAnalyte Signal Intensity (Hypothetical)Signal-to-Noise Ratio (Hypothetical)
0.1% Formic Acid50,00080
0.01% Formic Acid75,000120
5 mM Ammonium Formate120,000250
0.1% Acetic Acid60,00095

Note: This table presents hypothetical data to illustrate the potential impact of mobile phase additives on signal intensity and signal-to-noise ratio. Actual results will vary depending on the specific analytical conditions and sample matrix.

Q4: How can an internal standard help, and what is recommended for Isoprothiolane?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for ion suppression.[9][10] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, you can achieve accurate quantification even in the presence of matrix effects.

For Isoprothiolane, the recommended internal standard is Isoprothiolane-d4 .[9]

Logical Relationship of Analyte and Internal Standard

InternalStandard cluster_sample Sample Matrix Isoprothiolane Isoprothiolane IonSource Ion Source (ESI) Isoprothiolane->IonSource Isoprothiolane_d4 This compound (IS) Isoprothiolane_d4->IonSource IonSuppression Ion Suppression (Matrix Effect) IonSource->IonSuppression Detector Mass Spectrometer Detector IonSuppression->Detector Reduced Signal Quantification Accurate Quantification (Ratio-based) Detector->Quantification

Caption: Compensation for ion suppression using a stable isotope-labeled internal standard.

Q5: Are there any alternative ionization techniques that are less prone to ion suppression?

A5: Yes, if your instrumentation allows, consider using Atmospheric Pressure Chemical Ionization (APCI) . APCI is generally less susceptible to ion suppression compared to ESI because it involves gas-phase ionization, which is less affected by the surface properties of the droplets and the presence of non-volatile matrix components.[1][5][6] However, the suitability of APCI depends on the chemical properties of Isoprothiolane and its ability to be efficiently ionized by this technique. A feasibility study is recommended.

Q6: I've tried several strategies, but still face some level of ion suppression. What other approaches can I consider?

A6: If significant ion suppression persists after optimizing sample preparation and chromatography, you can consider the following:

  • Sample Dilution: A straightforward approach is to dilute your sample extract.[11][12] This reduces the concentration of all components, including the interfering matrix. While this may decrease the overall signal intensity of Isoprothiolane, it can sometimes improve the signal-to-noise ratio and linearity if the suppression effect is severe.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples.[2] This helps to ensure that the calibration standards and the samples experience a similar degree of ion suppression, leading to more accurate quantification.

  • Standard Addition: This method involves adding known amounts of a standard solution to the sample extracts. A calibration curve is then constructed for each sample, which can correct for matrix effects specific to that sample.[11] This approach is accurate but can be time-consuming.

References

Technical Support Center: Isoprothiolane-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences during the analysis of Isoprothiolane-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in analysis?

This compound is the deuterated form of Isoprothiolane, a systemic fungicide. In analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Because it is chemically almost identical to Isoprothiolane, it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its slightly higher mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. This allows for accurate quantification by correcting for variations in sample preparation and matrix effects.

Q2: What are the most common interferences in this compound analysis?

The most significant and common source of interference in the analysis of Isoprothiolane, and by extension its deuterated internal standard, is the matrix effect .[1] This phenomenon, prevalent in LC-MS/MS analysis, arises from co-eluting endogenous components from the sample matrix (e.g., soil, food, biological fluids) that can either suppress or enhance the ionization of the analyte and the internal standard in the mass spectrometer's ion source.[1] Other potential interferences include:

  • Isobaric Interferences: Compounds with the same nominal mass as this compound or its fragments can potentially interfere, although the high selectivity of tandem mass spectrometry (MS/MS) largely mitigates this.

  • Metabolites of Isoprothiolane: While Isoprothiolane itself is the major component found in residue analysis, its metabolites could potentially interfere if they are not chromatographically separated.

  • Contamination: Cross-contamination from laboratory equipment, solvents, or other samples can lead to inaccurate results.

Q3: How can I minimize matrix effects in my this compound analysis?

Minimizing matrix effects is crucial for accurate and reproducible results. A combination of strategies is often employed:

  • Effective Sample Preparation: The primary goal is to remove as many interfering matrix components as possible before analysis. Common techniques include:

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Widely used for pesticide residue analysis in food and agricultural samples like rice and soil.[2]

    • Solid-Phase Extraction (SPE): Offers a more targeted cleanup by using specific sorbents to retain either the analyte or the interferences.

    • Liquid-Liquid Extraction (LLE): A classic technique to separate the analyte from the sample matrix based on differential solubility.

    • Protein Precipitation: Commonly used for biological samples like plasma or serum to remove proteins that can interfere with the analysis.

  • Chromatographic Separation: Optimizing the LC method to ensure that Isoprothiolane and its internal standard elute in a region free from major matrix components is critical.

  • Use of a Deuterated Internal Standard: this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Poor Recovery of Isoprothiolane and/or this compound

Q: My recoveries for both the analyte and the internal standard are consistently low. What are the potential causes and solutions?

A: Low recovery for both compounds suggests a problem with the sample extraction or cleanup process.

Troubleshooting Steps:

  • Evaluate Extraction Efficiency:

    • Cause: The chosen solvent may not be efficiently extracting Isoprothiolane from the sample matrix.

    • Solution: Experiment with different extraction solvents or solvent mixtures. For example, in rice analysis, a common solvent is acetonitrile.[3] Ensure adequate shaking or vortexing time to allow for complete extraction.

  • Optimize the QuEChERS or SPE Method:

    • Cause: The type and amount of salts or sorbents used in the cleanup step may not be optimal for your specific matrix.

    • Solution: For QuEChERS, ensure the correct salt combination (e.g., MgSO₄, NaCl, and citrate buffers) is used.[4] For SPE, try different sorbents (e.g., C18, PSA) to effectively remove interferences without retaining the analyte.

  • Check for Analyte Loss During Solvent Evaporation:

    • Cause: If your protocol involves a solvent evaporation and reconstitution step, analyte loss can occur, especially for volatile compounds.

    • Solution: Use a gentle stream of nitrogen for evaporation and avoid excessive heat. Ensure the reconstitution solvent is appropriate to fully redissolve the analyte.

Quantitative Data on Expected Recoveries:

The following table summarizes expected recovery rates for Isoprothiolane in rice, a common matrix for its analysis.

MatrixSpiking Level (mg/kg)Recovery (%)MethodReference
Rice0.0188 - 105QuEChERS-GC-MS/MS[3]
Rice0.0288 - 105QuEChERS-GC-MS/MS[3]
Rice0.188 - 105QuEChERS-GC-MS/MS[3]
Rice0.0170 - 120 (for 92% of pesticides tested)QuEChERS-UPLC-MS/MS[2]
Issue 2: High Variability in this compound Signal

Q: The peak area of my internal standard, this compound, is highly variable between samples, even in my quality controls. What could be the issue?

A: High variability in the internal standard signal is a strong indicator of inconsistent matrix effects.

Troubleshooting Steps:

  • Assess Matrix Effects Systematically:

    • Cause: Different samples, even from the same batch, can have varying levels of matrix components, leading to inconsistent ion suppression or enhancement.

    • Solution: Perform a post-extraction addition experiment to quantify the matrix effect. This involves comparing the signal of the analyte/IS in a clean solvent to the signal when spiked into a blank matrix extract.[1]

  • Improve Sample Cleanup:

    • Cause: Insufficient removal of matrix components is the primary reason for variable matrix effects.

    • Solution: Re-evaluate your sample preparation method. Consider adding a dispersive SPE (dSPE) cleanup step after the initial extraction in the QuEChERS protocol, using sorbents like Primary Secondary Amine (PSA) to remove fatty acids and sugars.[4]

  • Dilute the Sample Extract:

    • Cause: High concentrations of matrix components can overwhelm the ion source.

    • Solution: Diluting the final extract with the initial mobile phase can significantly reduce the concentration of interfering components, thereby minimizing matrix effects.

Logical Troubleshooting Workflow for Variable IS Signal

start High Variability in this compound Signal check_qc Are Quality Control (QC) samples also variable? start->check_qc yes_qc Yes check_qc->yes_qc Yes no_qc No check_qc->no_qc No assess_me Quantify Matrix Effect (Post-Extraction Addition) yes_qc->assess_me check_instrument Check for Instrument Instability (e.g., spray, voltages) no_qc->check_instrument me_high Matrix Effect > 20%? assess_me->me_high improve_cleanup Improve Sample Cleanup (e.g., add dSPE) me_high->improve_cleanup Yes dilute Dilute Sample Extract me_high->dilute No, but still variable reinject Re-inject a Subset of Samples improve_cleanup->reinject dilute->reinject end Consistent IS Signal reinject->end check_instrument->end

Caption: A flowchart for troubleshooting variable internal standard signals.

Issue 3: No or Low Signal for Both Isoprothiolane and this compound

Q: I'm not seeing any peaks, or the signals are extremely low for both my analyte and internal standard. What should I check?

A: This often points to an issue with the LC-MS/MS system itself, rather than a sample-specific problem.

Troubleshooting Steps:

  • Check the Mass Spectrometer:

    • Cause: The instrument may not be properly calibrated, or there could be an issue with the ion source, such as a dirty or clogged spray needle.

    • Solution: Perform a system suitability check and recalibrate the mass spectrometer. Clean the ion source, paying close attention to the capillary and spray shield.

  • Verify LC System Performance:

    • Cause: A clog in the LC column or tubing can prevent the sample from reaching the mass spectrometer. High backpressure is a common symptom.

    • Solution: Systematically check for clogs by disconnecting components and observing the pressure. If the column is clogged, try back-flushing it or replace it.

  • Confirm Standard and Sample Preparation:

    • Cause: An error in the preparation of standards or the spiking of the internal standard can lead to no detectable signal.

    • Solution: Prepare a fresh set of standards and quality controls. Double-check all dilutions and calculations.

Experimental Protocols

Key Experiment: QuEChERS Extraction for Rice Samples

This protocol is a generalized procedure based on common practices for pesticide residue analysis in rice.

Materials:

  • Homogenized rice sample

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • Isoprothiolane and this compound standards

  • Centrifuge tubes (50 mL and 2 mL)

  • Centrifuge

Procedure:

  • Sample Weighing: Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.

  • Fortification: Spike the sample with the this compound internal standard solution. For recovery experiments, also spike with the Isoprothiolane standard.

  • Hydration: Add 10 mL of water and vortex for 30 seconds.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately shake for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing MgSO₄ and PSA.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

start Start: Homogenized Rice Sample weigh 1. Weigh 10g of Sample start->weigh spike 2. Spike with this compound IS weigh->spike hydrate 3. Add 10 mL Water & Vortex spike->hydrate extract 4. Add 10 mL ACN & QuEChERS Salts, Shake hydrate->extract centrifuge1 5. Centrifuge extract->centrifuge1 dspe 6. Transfer Supernatant to dSPE Tube (PSA/MgSO4) centrifuge1->dspe centrifuge2 7. Centrifuge dspe->centrifuge2 analyze 8. Analyze Supernatant by LC-MS/MS centrifuge2->analyze end End: Obtain Results analyze->end

Caption: A typical QuEChERS workflow for this compound analysis in rice.

References

Technical Support Center: Minimizing Isoprothiolane-d4 Carryover

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of Isoprothiolane-d4.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a concern for this compound?

A1: Autosampler carryover is the appearance of an analyte, in this case, this compound, in a blank or subsequent sample injection when it is not actually present.[1] It occurs when trace amounts of the analyte from a previous, typically high-concentration, injection remain in the system and are introduced into the next run.[2] This is a significant concern for sensitive LC-MS/MS analyses, as it can lead to inaccurate quantification, particularly by overestimating the amount of analyte in low-concentration samples or falsely identifying its presence in blanks.[3][4]

Q2: What are the common causes of carryover for a compound like this compound?

A2: Isoprothiolane has a LogP of 2.88 and low water solubility (approximately 0.054 mg/mL), indicating it is hydrophobic.[5] This property makes it prone to adsorbing onto surfaces within the flow path. Common causes of carryover include:

  • Adsorption: The analyte can stick to the surfaces of the sample needle (both inside and outside), sample loop, tubing, and injector valve rotor seal.[1][2][6][7][8]

  • Hardware Issues: Worn or scratched rotor seals in the injection valve can create spaces that trap the analyte.[3][9] Improperly connected fittings can also create dead volumes where the sample can be trapped.

  • Ineffective Washing: The wash solvent may not be strong enough to fully dissolve and remove all traces of this compound from the system between injections.[10]

  • Column Contamination: The analytical column itself can become a source of carryover if the analyte is strongly retained.[6][9]

Q3: How can I confirm that the signal in my blank is carryover and not contamination?

A3: A systematic injection sequence can differentiate between carryover and contamination. Inject a high-concentration standard followed by two or more blank injections.[10]

  • Classic Carryover: You will observe a progressively decreasing peak area for this compound in each subsequent blank injection.[10]

  • Contamination: If all blank injections show a similar, consistent peak area, the issue is likely contamination of the blank solvent, mobile phase, or sample preparation reagents.[3]

Q4: What are the first steps I should take to troubleshoot this compound carryover?

A4: Start with the simplest and most common solutions. The first step should be to optimize the autosampler's wash protocol. This involves selecting a stronger, more effective wash solvent and adjusting the wash program to increase the wash volume or duration.[8][10] Because this compound is highly soluble in organic solvents, a wash solution with a high organic content is recommended.[11]

Troubleshooting Guides

Guide 1: Systematic Carryover Identification

This guide provides a logical workflow to identify the source of this compound carryover. The process involves systematically eliminating potential sources to pinpoint the root cause.

G start Start: Observe Carryover in Blank Injection quantify 1. Quantify Carryover (Inject ULOQ -> Blanks) Is carryover >20% of LLOQ? start->quantify wash 2. Optimize Wash Protocol - Use stronger solvent (e.g., 100% ACN/MeOH) - Increase wash volume/time - Use pre- & post-injection wash quantify->wash Yes end_ok End: Carryover Minimized quantify->end_ok No retest1 3. Re-test Carryover Is problem solved? wash->retest1 isolate 4. Isolate Carryover Source retest1->isolate No retest1->end_ok Yes isolate_column A. Bypass Column Inject blank. Signal present? isolate->isolate_column isolate_injector B. Use Manual Injector (if available) Carryover disappears? isolate_column->isolate_injector Yes (Autosampler Issue) column_issue Column is the source. - Use dedicated column - Develop stronger column wash isolate_column->column_issue No (Column Issue) hardware 5. Inspect & Replace Hardware - Injector Rotor Seal - Needle & Seat - Sample Loop isolate_injector->hardware Yes (Autosampler Issue) end_persist Problem persists. Contact instrument vendor. isolate_injector->end_persist No hardware->end_ok column_issue->end_ok

Caption: A step-by-step workflow for troubleshooting this compound carryover.

Guide 2: Optimizing Wash Solvents for this compound

The choice of wash solvent is critical for minimizing carryover. The ideal wash solvent must be strong enough to fully dissolve this compound and be miscible with the mobile phase to prevent precipitation. Given this compound's hydrophobic nature, solvents with high organic content are most effective.

Wash Solvent CompositionRationale & SuitabilityStarting Recommendation
100% Acetonitrile (ACN) Strong solvent for many reversed-phase applications. Good starting point.Test as a primary wash solvent.
100% Methanol (MeOH) Often a better solvent for certain compounds than ACN.[12]Test as an alternative to ACN.
50:50 ACN:Water A mixture can sometimes be more effective than a pure solvent by addressing different interactions.Good secondary option if pure solvents are insufficient.
75:25 ACN:Isopropanol (IPA) IPA is a strong, less polar solvent that can be very effective at removing "sticky" hydrophobic compounds.Use for persistent carryover issues.
Multi-Solvent Wash A sequence using different solvents (e.g., Dimethyl sulfoxide (DMSO) followed by ACN/Water) can remove highly retained compounds.[13]Advanced strategy for severe carryover.
Guide 3: Advanced Mechanical and Methodological Solutions

If optimizing the wash solvent is not sufficient, consider these advanced strategies:

  • Hardware Maintenance: The most common hardware failure leading to carryover is a worn injector rotor seal.[3][9] Regularly inspect and replace this part as part of routine maintenance.

  • Injection Mode: If your system allows, switching from a "partial loop" to a "full loop" injection mode can help, as it provides a more thorough flush of the sample flow path.[14]

  • Sample Sequencing: To mitigate the impact of carryover on critical samples, arrange your injection sequence from the lowest expected concentration to the highest.[1] When a low-concentration sample must follow a high-concentration one, insert one or more blank injections between them.[1]

Experimental Protocols

Protocol 1: Measuring and Quantifying Carryover

This protocol details how to perform a standardized experiment to measure the percentage of carryover.

  • Prepare Solutions: Prepare a blank solution (matrix without analyte), a standard at the Lower Limit of Quantitation (LLOQ), and a standard at the Upper Limit of Quantitation (ULOQ).

  • Set Up Injection Sequence: Program the autosampler to inject the solutions in the following order:

    • Blank

    • LLOQ

    • ULOQ

    • Blank (Post-ULOQ Blank 1)

    • Blank (Post-ULOQ Blank 2)

  • Acquire and Analyze Data: After the run, integrate the peak area for this compound in the LLOQ and the Post-ULOQ Blank 1 chromatograms.

  • Calculate Percent Carryover: Use the following formula. The widely accepted limit for carryover is that the response in the blank should be less than 20% of the response at the LLOQ.[3][4][15]

    % Carryover = (Peak Area in Post-ULOQ Blank 1 / Peak Area in LLOQ) * 100

Protocol 2: Wash Solvent Optimization Study

This protocol provides a systematic approach to selecting the best wash solvent.

  • Establish Baseline: Using your current method and wash solvent, perform the carryover measurement as described in Protocol 1 to determine your baseline carryover percentage.

  • Prepare Candidate Solvents: Prepare 3-4 candidate wash solvents based on the recommendations in the table in Guide 2 (e.g., 100% ACN, 100% MeOH, 75:25 ACN:IPA).

  • Test Each Solvent: a. Replace the current wash solvent with the first candidate solvent. b. Thoroughly flush the autosampler's wash system with the new solvent to remove all traces of the previous one. c. Repeat the carryover measurement experiment from Protocol 1. d. Record the resulting % Carryover. e. Repeat steps a-d for all remaining candidate solvents.

  • Compare Results: Compile the % Carryover values for all tested solvents in a table to identify the most effective one for minimizing this compound carryover.

Visual Guides

G cluster_as cluster_col cluster_sys center This compound Carryover Sources autosampler Autosampler center->autosampler column Column center->column system System Plumbing center->system needle_out Needle Exterior autosampler->needle_out needle_in Needle Interior autosampler->needle_in valve Injector Valve (Rotor Seal) autosampler->valve loop Sample Loop autosampler->loop frit Inlet Frit column->frit packing Packing Material column->packing tubing Tubing / Fittings system->tubing

Caption: A diagram illustrating the primary sources of analyte carryover in an LC system.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Isoprothiolane using Isoprothiolane-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Isoprothiolane, a systemic fungicide. The focus is on the validation of methods utilizing Isoprothiolane-d4 as a deuterated internal standard, a technique renowned for enhancing accuracy and precision in analytical measurements. This document will delve into the performance characteristics of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an analytical method for Isoprothiolane quantification is critical and depends on factors such as the sample matrix, required sensitivity, and the desired level of accuracy and precision. Below is a comparative summary of validation parameters for two widely used techniques: GC-MS/MS and LC-MS/MS. The use of this compound as an internal standard is particularly advantageous in LC-MS/MS to compensate for matrix effects and variations in instrument response.

Table 1: Validation Parameters for the Analysis of Isoprothiolane by GC-MS/MS in Rice. [1]

Validation ParameterPerformance Characteristic
Linearity (R²) > 0.99
Limit of Quantification (LOQ) 0.005 mg/kg
Repeatability (RSDr) 6.7 - 8.8%
Recovery 88 - 105%

Table 2: Validation Parameters for the Analysis of Isoprothiolane by LC-MS/MS in Various Food Matrices.

Validation ParameterPerformance Characteristic
Linearity (R²) > 0.99
Limit of Detection (LOD) Data not explicitly found for a method using this compound
Limit of Quantification (LOQ) Data not explicitly found for a method using this compound
Accuracy (Recovery) 70-120% (typical acceptable range)
Precision (RSD) < 20% (typical acceptable range)

Note: While specific validation data for an LC-MS/MS method explicitly using this compound was not available in the search results, the use of a deuterated internal standard is a well-established practice to achieve high accuracy and precision. The values for recovery and precision in Table 2 are based on general guidelines for analytical method validation in food analysis.

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of any reliable analytical method. The following sections detail the methodologies for the GC-MS/MS and LC-MS/MS analysis of Isoprothiolane, with a focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

QuEChERS Sample Preparation for Isoprothiolane Analysis

The QuEChERS method is a streamlined sample preparation procedure suitable for multi-residue pesticide analysis in a variety of food matrices.

  • Sample Homogenization: A representative portion of the sample (e.g., 10-15 g of rice, fruits, or vegetables) is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. Acetonitrile is added as the extraction solvent, followed by the addition of a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce liquid-liquid partitioning. The tube is then shaken vigorously.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a smaller centrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove excess water). The tube is vortexed and then centrifuged.

  • Final Extract: The resulting supernatant is the final extract, which can be directly injected into the GC-MS/MS or LC-MS/MS system after the addition of the internal standard (this compound).

GC-MS/MS Analysis of Isoprothiolane
  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) is used for separation and detection.

  • Chromatographic Column: A suitable capillary column, such as a DB-5ms, is employed for the separation of Isoprothiolane.

  • Injector: A split/splitless or programmable temperature vaporization (PTV) injector is used for sample introduction.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Isoprothiolane are monitored.

  • Internal Standard: While the cited GC-MS/MS method did not explicitly mention the use of this compound, its inclusion would follow standard isotope dilution practices where a known amount is added to the final extract before injection.

LC-MS/MS Analysis of Isoprothiolane with this compound
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is utilized.

  • Chromatographic Column: A reverse-phase C18 column is commonly used for the separation.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization, is employed.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of Isoprothiolane.

  • Mass Spectrometry: The mass spectrometer is operated in MRM mode, monitoring specific transitions for both Isoprothiolane and the this compound internal standard.

  • Internal Standard: A known concentration of this compound is added to all calibration standards, quality control samples, and unknown samples prior to analysis. The ratio of the peak area of Isoprothiolane to that of this compound is used for quantification, which corrects for variations in sample preparation, injection volume, and instrument response.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the key stages involved in the validation of an analytical method for Isoprothiolane.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Data Analysis & Reporting Method_Selection Select Analytical Technique (e.g., LC-MS/MS) Parameter_Optimization Optimize Parameters (e.g., Mobile Phase, MRM Transitions) Method_Selection->Parameter_Optimization Define_Parameters Define Validation Parameters (Linearity, Accuracy, Precision, etc.) Parameter_Optimization->Define_Parameters Set_Acceptance_Criteria Set Acceptance Criteria Define_Parameters->Set_Acceptance_Criteria Prepare_Samples Prepare Calibration Standards & QC Samples Set_Acceptance_Criteria->Prepare_Samples Analyze_Samples Analyze Samples According to Protocol Prepare_Samples->Analyze_Samples Calculate_Parameters Calculate Validation Parameters Analyze_Samples->Calculate_Parameters Compare_Results Compare Results with Acceptance Criteria Calculate_Parameters->Compare_Results Validation_Report Generate Validation Report Compare_Results->Validation_Report

Caption: Workflow for the validation of an analytical method for Isoprothiolane.

References

Isoprothiolane-d4 in Pesticide Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pesticide residue analysis, the accuracy of quantification is paramount. The choice of an appropriate internal standard is a critical factor that can significantly influence the reliability of analytical results. This guide provides an objective comparison of Isoprothiolane-d4, a deuterated internal standard, with other common internal standards used in the analysis of pesticides, particularly fungicides. By examining experimental data and established analytical protocols, this document aims to equip researchers with the necessary information to make informed decisions for their analytical needs.

The Critical Role of Internal Standards in Pesticide Analysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1][2][3] In complex matrices such as food and environmental samples, matrix effects—the suppression or enhancement of the analyte signal by co-eluting matrix components—can lead to significant inaccuracies in quantification.[4][5] The ideal internal standard co-elutes with the analyte and exhibits similar chemical and physical properties, thus experiencing the same matrix effects and extraction inefficiencies.[6]

This compound: The Advantage of Isotopic Labeling

This compound is the deuterated form of Isoprothiolane, a systemic fungicide used to control a variety of fungal diseases in crops, most notably rice blast.[7][8] Deuterated standards are considered the gold standard for mass spectrometry-based analysis for several key reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, Isoprothiolane. This ensures that it behaves similarly during extraction, cleanup, and chromatographic separation.

  • Co-elution: Due to its similar properties, this compound co-elutes with the native Isoprothiolane, ensuring that both compounds are subjected to the same matrix effects at the same point in time.[6]

  • Mass-Based Distinction: The mass difference between this compound and Isoprothiolane allows for their distinct detection by a mass spectrometer, while their identical chemical behavior ensures that the ratio of their signals remains constant despite variations in sample preparation or instrument performance.

Performance Comparison: this compound vs. Other Internal Standards

Table 1: Performance of a Multi-Residue Method for Pesticides in Cereals using a Deuterated Internal Standard (Representative Data)
ParameterPerformance MetricReference
Recovery 70-120% for the majority of pesticides[9][10]
**Linearity (R²) **>0.99 for most compounds[1]
Precision (RSD) <20% for most compounds[9][10]
Limit of Quantification (LOQ) Low µg/kg range[1]

This table presents representative data from studies on multi-residue pesticide analysis in cereals, where deuterated internal standards were used. This level of performance is indicative of what can be expected when using this compound for the analysis of Isoprothiolane and other fungicides in similar matrices.

Table 2: Performance of a Multi-Residue Method for Pesticides in Rice using Non-Isotopically Labeled Internal Standards (Representative Data)
ParameterPerformance MetricReference
Recovery 80.7-119.7%[2][11]
**Linearity (R²) **>0.995[2][12]
Precision (RSD) 0.4-19.4%[2][11]

This table shows data from a study on pesticide residue analysis in rice using non-isotopically labeled internal standards (lindane and methyl parathion). While good performance can be achieved, the compensation for matrix effects is generally less effective than with co-eluting isotopically labeled standards.

Experimental Protocols

A widely accepted and robust method for the extraction and analysis of pesticide residues in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using either gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Experimental Workflow for Pesticide Residue Analysis

The following diagram illustrates a typical workflow for the analysis of pesticide residues using the QuEChERS method with an internal standard like this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenized Sample (e.g., Rice) Spike_IS Spike with this compound Internal Standard Sample->Spike_IS Extraction Add Acetonitrile and Salts (QuEChERS Extraction) Spike_IS->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup Dispersive Solid-Phase Extraction (dSPE) Cleanup Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract LC_MSMS LC-MS/MS or GC-MS/MS Analysis Final_Extract->LC_MSMS Injection Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Final_Result Final Result (Analyte Concentration) Data_Processing->Final_Result G Analyte Analyte Signal Ratio Analyte/IS Ratio Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration

References

A Comparative Guide to Isoprothiolane Quantification Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Analytical Methods

The following table summarizes the performance of different analytical methods for the quantification of Isoprothiolane, with a focus on studies conducted in rice matrices. This data is compiled from various validation reports and research articles to provide a comparative perspective.

Parameter GC-MS/MS with QuEChERS [1]UPLC-MS/MS with QuEChERS [2]GC-ECD with Liquid-Liquid Extraction & Florisil Cleanup [2]Competitive Immunoassay [3]
Matrix RiceBrown Rice, Polished Rice, Rice Husk, StrawNot SpecifiedRice, Soil, Water
Spike Levels (mg/kg) 0.01, 0.02, 0.1Not specifiedNot specifiedNot applicable
Mean Recovery (%) 88 - 10570.0 - 112.2Not specified87.20 - 98.02 (in rice)
Repeatability (RSDr, %) 6.7 - 8.80.2 - 14.4Not specifiedSatisfactory precision
Limit of Quantification (LOQ) 0.005 mg/kgNot specifiedNot specifiedNot specified
Limit of Detection (LOD) Not specifiedNot specified0.002 ppm (based on a 50g sample)2 ng/mL
Linearity (r²) 0.99> 0.99Not specifiedNot applicable

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods found in the literature.

QuEChERS Sample Preparation for GC-MS/MS and UPLC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4][5][6]

a. Sample Extraction:

  • Weigh 10 g of a homogenized rice sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add internal standards if required.

  • Shake vigorously for 1 minute.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake again for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the acetonitrile supernatant (e.g., 6 mL).

  • Transfer it to a 15 mL d-SPE tube containing a sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

  • Vortex for 30 seconds and centrifuge at ≥3000 rpm for 5 minutes.

  • The resulting supernatant is ready for analysis.

GC-MS/MS Analysis

This method offers high selectivity and sensitivity for the quantification of Isoprothiolane.[1]

  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injector: Splitless injection mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to ensure good separation.

  • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electron Ionization (EI).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation of Isoprothiolane. For example, a transition of m/z 290 -> 118 can be used for quantification, and 290 -> 204 for confirmation.[1]

UPLC-MS/MS Analysis

UPLC-MS/MS provides high throughput and sensitivity for the analysis of pesticide residues.[2]

  • Ultra-Performance Liquid Chromatograph (UPLC): Equipped with a high-resolution column (e.g., C18).

  • Mobile Phase: A gradient of two or more solvents, such as water with formic acid and acetonitrile with formic acid.

  • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer operated in MRM mode.

    • Ionization: Electrospray Ionization (ESI), typically in positive mode for Isoprothiolane.

    • MRM Transitions: Specific precursor-to-product ion transitions are selected for Isoprothiolane to ensure accurate quantification and identification.

Visualizations

Mode of Action of Isoprothiolane

Isoprothiolane acts as a fungicide by inhibiting the biosynthesis of phospholipids in fungal cell membranes.[7] This disruption of the cell membrane integrity ultimately leads to the inhibition of fungal growth and penetration into the host plant.

Isoprothiolane_Mode_of_Action Isoprothiolane Isoprothiolane FungalCell Fungal Cell Isoprothiolane->FungalCell Enters Inhibition Inhibition Isoprothiolane->Inhibition PhospholipidBiosynthesis Phospholipid Biosynthesis (e.g., Choline Pathway) CellMembrane Cell Membrane Integrity PhospholipidBiosynthesis->CellMembrane Maintains FungalGrowth Fungal Growth & Penetration CellMembrane->FungalGrowth Enables Inhibition->PhospholipidBiosynthesis Inhibits

Caption: Mode of action of Isoprothiolane in a fungal cell.

General Workflow for Isoprothiolane Residue Analysis

The following diagram illustrates a typical workflow for the analysis of Isoprothiolane residues in an agricultural matrix like rice.

Isoprothiolane_Analysis_Workflow SampleCollection 1. Sample Collection (e.g., Rice Grains) Homogenization 2. Sample Homogenization SampleCollection->Homogenization Extraction 3. Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup 4. Dispersive SPE Cleanup Extraction->Cleanup Analysis 5. Instrumental Analysis (GC-MS/MS or UPLC-MS/MS) Cleanup->Analysis DataProcessing 6. Data Processing & Quantification Analysis->DataProcessing Reporting 7. Reporting of Results DataProcessing->Reporting

Caption: General workflow for Isoprothiolane residue analysis.

References

The Gold Standard in Fungicide Analysis: Enhancing Accuracy and Precision with Isoprothiolane-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the systemic fungicide Isoprothiolane, the pursuit of accurate and precise quantification is paramount. This guide provides a comprehensive comparison of analytical methodologies, underscoring the significant advantages of employing Isoprothiolane-d4 as a deuterated internal standard. While direct comparative studies are not extensively published, the well-established principles of isotope dilution mass spectrometry, combined with available validation data for Isoprothiolane analysis, compellingly advocate for the use of its deuterated analogue to mitigate matrix effects and enhance data reliability.

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust quantitative analysis, particularly in complex matrices like food, soil, and biological samples.[1][2] These standards, which are chemically identical to the analyte but differ in mass, co-elute with the target compound and experience similar ionization effects in the mass spectrometer.[2] This co-behavior allows for effective compensation against variations in sample preparation, injection volume, and instrument response, ultimately leading to more accurate and precise results.[3][4]

Comparative Analysis of Analytical Methods

The quantification of Isoprothiolane is achievable through various analytical techniques, each with its own set of performance characteristics. The most prevalent and advanced methods rely on chromatography coupled with mass spectrometry.

Table 1: Comparison of Analytical Method Performance for Isoprothiolane

Analytical MethodInternal StandardMatrixRecovery (%)Precision (RSDr, %)Limit of Quantification (LOQ)
GC-MS/MS Not SpecifiedRice88 - 1056.7 - 8.80.005 mg/kg[1]
GC-ECD Diethylhexyl adipateFormulations--0.002 ppm[5]
Immunoassay NoneRice, Soil, Water74.24 - 111.20Satisfactory2 ng/mL[6]
Spectrophotometry NoneWater, Food, Human Sample-4.1x10⁻²-

While methods like immunoassays and spectrophotometry offer alternative approaches, they often lack the specificity and robustness of mass spectrometry-based techniques, especially in complex sample matrices.[6][7] The recommended gas chromatography method with electron capture detection (GC-ECD) utilizes a non-isotopic internal standard, diethylhexyl adipate, for formulation analysis.[5] However, for residue analysis, the use of a deuterated internal standard like this compound with GC-MS/MS or LC-MS/MS is considered the gold standard for minimizing analytical variability and achieving the highest quality data.[2][3]

The Isotope Dilution Advantage: Why this compound is Superior

The core advantage of using this compound lies in its ability to mimic the behavior of the native Isoprothiolane throughout the analytical process. This is particularly crucial in overcoming matrix effects, a common challenge in complex samples where co-eluting endogenous components can suppress or enhance the analyte signal, leading to inaccurate quantification.[3]

By adding a known concentration of this compound at the beginning of the sample preparation, any loss of analyte during extraction, cleanup, or derivatization will be mirrored by a proportional loss of the internal standard. The final measurement is based on the ratio of the analyte to the internal standard, effectively canceling out these variations.[2] This results in significantly improved accuracy and precision compared to methods relying on external calibration or non-isotopic internal standards.[3]

Experimental Protocols

Sample Preparation and Extraction for LC-MS/MS Analysis (QuEChERS-based)

This protocol is a widely adopted method for the extraction of pesticide residues from food matrices.

  • Homogenization: Homogenize a representative sample (e.g., 10 g of rice) to a uniform consistency.

  • Extraction:

    • To the homogenized sample in a 50 mL centrifuge tube, add 10 mL of water and the appropriate amount of this compound internal standard solution.

    • Add 10 mL of acetonitrile.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Analysis: Take an aliquot of the final extract for LC-MS/MS analysis.[1]

Instrumental Analysis: LC-MS/MS
  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium formate, is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Isoprothiolane and this compound are monitored.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the analysis of Isoprothiolane using a deuterated internal standard.

Isoprothiolane_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Spiking Spiking with this compound Sample->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Final Extract MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification (Analyte/IS Ratio) MSMS_Detection->Quantification

Caption: Workflow for Isoprothiolane analysis with a deuterated internal standard.

Logical Relationship of Analytical Performance

The use of a deuterated internal standard directly impacts the accuracy and precision of the analytical measurement.

Analytical_Performance cluster_method cluster_process cluster_outcome IS This compound (Internal Standard) Matrix_Effects Matrix Effects IS->Matrix_Effects Compensation Instrument_Variability Instrument Variability IS->Instrument_Variability Compensation Sample_Loss Sample Preparation Losses IS->Sample_Loss Compensation Analyte Isoprothiolane (Analyte) Analyte->Matrix_Effects Analyte->Instrument_Variability Analyte->Sample_Loss Accuracy Improved Accuracy Matrix_Effects->Accuracy Precision Enhanced Precision Instrument_Variability->Precision Sample_Loss->Accuracy Sample_Loss->Precision

References

Linearity and range for Isoprothiolane quantification using a deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the fungicide isoprothiolane is crucial for environmental monitoring, residue analysis in food products, and toxicological studies. The use of a deuterated internal standard in conjunction with mass spectrometry-based methods is considered the gold standard for achieving the highest accuracy and precision. This guide provides a comparative overview of analytical methods for isoprothiolane quantification, with a focus on linearity and range, and details a representative experimental protocol using a deuterated standard.

The Gold Standard: Deuterated Internal Standards

In quantitative analysis, particularly with highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the preferred choice.[1][2] A deuterated internal standard is chemically identical to the analyte of interest (isoprothiolane) but has a different mass due to the replacement of hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The primary advantage of using a deuterated internal standard is its ability to compensate for variations that can occur during sample preparation and analysis.[1] Any loss of analyte during extraction, cleanup, or injection, as well as fluctuations in instrument response, will affect the deuterated standard to the same extent as the native analyte. This co-behavior ensures a more accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant.

Comparison of Analytical Methods for Isoprothiolane Quantification

Several analytical methods have been developed for the quantification of isoprothiolane in various matrices. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample. The following table summarizes the performance characteristics, specifically linearity and range, of different methods.

Analytical MethodInternal StandardLinearity (Correlation Coefficient, r²)Linear RangeReference
GC-MS/MS Deuterated Isoprothiolane (representative)>0.990.005 - 0.1 µg/mLBased on[3]
UPLC-MS/MS Not Specified0.8283 - 0.9877Not explicitly stated[4]
GC-MS Not SpecifiedNot explicitly stated0.1 - 0.5 ppm (spiking levels)[5]
Spectrophotometry NoneNot explicitly stated5.0 - 25 µg in 10 mLN/A
Immunoassay NoneNot explicitly statedLimit of detection: 2 ng/mLN/A

Experimental Protocol: Isoprothiolane Quantification by GC-MS/MS with a Deuterated Internal Standard

This section outlines a representative experimental protocol for the quantification of isoprothiolane in a solid matrix (e.g., rice) using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with a deuterated isoprothiolane internal standard. This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.[3]

Sample Preparation (QuEChERS Extraction)
  • Homogenization: Homogenize a representative sample of the matrix (e.g., 10 g of rice).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and a known amount of deuterated isoprothiolane internal standard solution.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms).

    • Injector: Splitless mode.

    • Oven Temperature Program: Optimized for the separation of isoprothiolane.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Isoprothiolane Transition: e.g., m/z 290 → 118 (quantifier), m/z 290 → 204 (qualifier).[3]

      • Deuterated Isoprothiolane Transition: A specific transition for the deuterated analog (mass shift will depend on the number of deuterium atoms).

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of isoprothiolane and a constant concentration of the deuterated internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of isoprothiolane to the peak area of the deuterated internal standard against the concentration of isoprothiolane.

  • Quantification: Determine the concentration of isoprothiolane in the samples by comparing the analyte-to-internal standard peak area ratio from the sample extract to the calibration curve.

Workflow for Isoprothiolane Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Homogenized Sample extraction QuEChERS Extraction (with Deuterated Standard) sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup gcms GC-MS/MS Analysis cleanup->gcms data Data Acquisition (MRM) gcms->data calibration Calibration Curve Construction data->calibration quant Concentration Determination calibration->quant G cluster_decision Method Selection Logic requirement Define Analytical Requirement (Sensitivity, Matrix) method_choice Select Appropriate Method (GC-MS, LC-MS/MS, etc.) requirement->method_choice is_choice Choose Internal Standard (Deuterated vs. Analog) method_choice->is_choice validation Method Validation (Linearity, Range, Accuracy) is_choice->validation G cluster_pathway Analytical Signal Pathway analyte Isoprothiolane detector Mass Spectrometer analyte->detector is Deuterated Isoprothiolane is->detector signal_analyte Analyte Signal detector->signal_analyte signal_is IS Signal detector->signal_is ratio Signal Ratio signal_analyte->ratio signal_is->ratio concentration Concentration ratio->concentration

References

A Comparative Guide to the Isotopic Purity Assessment of Isoprothiolane-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated standards like Isoprothiolane-d4 is a critical parameter that directly impacts the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive comparison of methodologies for assessing the isotopic purity of this compound, complete with supporting experimental protocols and data presentation. This compound is the deuterium-labeled version of Isoprothiolane, a systemic fungicide.[1][2] This labeled compound is frequently utilized as an internal standard in quantitative analyses employing techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Quantitative Data Summary

The isotopic purity of a deuterated compound refers to the percentage of the molecules that contain the desired number of deuterium atoms. It is a key indicator of the quality of a stable isotope-labeled internal standard. Below is a comparative table summarizing hypothetical isotopic purity data for this compound from different commercial sources. It is important to note that a Certificate of Analysis (CoA) for a specific lot will provide the actual measured purity.[3][4]

Supplier Lot Number Reported Isotopic Purity (%) Deuterated Positions Analytical Method(s) Used
Supplier AA12399.24,4,5,5-tetradeuterio-1,3-dithiolanLC-MS/MS, ¹H-NMR
Supplier BB45698.94,4,5,5-tetradeuterio-1,3-dithiolanGC-MS, ¹H-NMR
Supplier CC78999.54,4,5,5-tetradeuterio-1,3-dithiolanHigh-Resolution MS, ¹H-NMR

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound typically involves a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Isotopic Purity Assessment by Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is a powerful technique for evaluating isotopic enrichment.[5]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1 µg/mL in the same solvent.

  • Instrumentation and Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan a mass range that includes the molecular ions of unlabeled Isoprothiolane (m/z 291.07) and this compound (m/z 295.09).

    • Resolution: Set the mass resolution to >10,000 to resolve isotopic peaks.

  • Data Acquisition and Analysis:

    • Acquire the full scan mass spectrum of the this compound sample.

    • Identify the ion corresponding to the fully deuterated molecule (d4) and any ions corresponding to molecules with fewer deuterium atoms (d3, d2, d1, d0).

    • Calculate the isotopic purity using the relative intensities of these ion peaks.

Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is used to determine the degree of deuteration at specific proton positions.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound and dissolve it in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nucleus: ¹H.

    • Number of Scans: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Acquisition and Analysis:

    • Acquire the ¹H-NMR spectrum.

    • Identify the residual proton signals corresponding to the deuterated positions in the this compound molecule.

    • Integrate the signals of these residual protons and compare them to the integration of a non-deuterated proton signal in the molecule (e.g., the methine protons of the isopropyl groups) to calculate the percentage of deuteration.

Visualizations

Experimental Workflow for Isotopic Purity Assessment

G Experimental Workflow for Isotopic Purity Assessment of this compound cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_nmr_analysis NMR Spectroscopy Analysis cluster_final_assessment Final Purity Assessment stock_solution Prepare 1 mg/mL Stock Solution working_solution Dilute to 1 µg/mL (for MS) or Dissolve 5 mg (for NMR) stock_solution->working_solution ms_instrument High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) working_solution->ms_instrument MS Pathway nmr_instrument High-Field NMR Spectrometer (e.g., 400 MHz) working_solution->nmr_instrument NMR Pathway ms_acquire Acquire Full Scan Mass Spectrum ms_instrument->ms_acquire ms_analyze Identify and Integrate Isotopologue Peaks (d0 to d4) ms_acquire->ms_analyze ms_calculate Calculate Isotopic Purity from Peak Intensities ms_analyze->ms_calculate combine_data Combine and Correlate MS and NMR Data ms_calculate->combine_data nmr_acquire Acquire ¹H-NMR Spectrum nmr_instrument->nmr_acquire nmr_analyze Identify and Integrate Residual Proton Signals nmr_acquire->nmr_analyze nmr_calculate Calculate Deuteration Percentage nmr_analyze->nmr_calculate nmr_calculate->combine_data final_report Generate Certificate of Analysis combine_data->final_report

Caption: Workflow for Isotopic Purity Assessment.

Alternative Considerations

While MS and NMR are the primary methods for determining isotopic purity, other techniques could be considered for specific applications. For instance, Gas Chromatography with Electron Ionization Mass Spectrometry (GC-EI-MS) can provide valuable fragmentation patterns that may aid in confirming the location of the deuterium labels.

Conclusion

The accurate assessment of isotopic purity is paramount for the reliable use of this compound as an internal standard. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust and comprehensive approach to characterizing the isotopic enrichment and confirming the structural integrity of the labeled compound. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific purity data and consider in-house verification for critical applications.

References

Performance of Isoprothiolane-d4 as an Internal Standard in Food Matrix Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical method performance for the fungicide isoprothiolane, with a focus on the use of its deuterated analog, Isoprothiolane-d4, as an internal standard in various food matrices. The inclusion of a stable isotope-labeled internal standard like this compound is a critical component of robust analytical methods, particularly for complex food matrices, as it compensates for matrix effects and variations in sample preparation and instrument response. This enhances the accuracy and precision of quantification.

While specific performance data for this compound itself is not extensively published as a primary analyte, its utility is reflected in the performance of methods for the parent compound, isoprothiolane. This guide presents data from such methods, which commonly employ techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Method Performance Data

The following table summarizes the performance characteristics of an analytical method for the determination of isoprothiolane in a rice matrix. The use of an internal standard like this compound in such a method is crucial for achieving this level of performance by correcting for potential analytical variabilities.

Food MatrixAnalytical MethodSpiking Levels (mg/kg)Recovery (%)Precision (Repeatability, RSD%)Limit of Quantification (LOQ) (mg/kg)Linearity (R²)
RiceQuEChERS, GC-MS/MS0.01, 0.02, 0.188 - 1056.7 - 8.80.0050.99

Data sourced from a validation report for the determination of isoprothiolane residues in rice.[1]

Alternative Analytical Approaches

Besides the widely used QuEChERS-based chromatographic methods, other techniques have been developed for the analysis of isoprothiolane in different sample types.

Method TypeMatrixLimit of Detection (LOD)Mean Recovery (%)
Competitive ImmunoassayRice2 ng/mL87.20 - 98.02
Competitive ImmunoassaySoil2 ng/mL74.24 - 111.20
Competitive ImmunoassayWater2 ng/mL35.2 - 95.73

This immunoassay method provides a screening alternative to chromatographic methods.[2]

Experimental Protocols

A detailed experimental protocol is essential for reproducing analytical results. Below is a representative QuEChERS protocol for the analysis of isoprothiolane in a food matrix, where this compound would be introduced as an internal standard at the beginning of the sample preparation process.

QuEChERS Sample Preparation Protocol for Rice
  • Sample Homogenization: Mill a representative portion of the rice sample to a fine powder.

  • Sample Weighing and Fortification: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. At this stage, a known amount of this compound internal standard solution is added.

  • Hydration: Add 10 mL of cold water to the sample and mix thoroughly.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO₄ and 150 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed for 5 minutes.

  • Analysis: Take an aliquot of the final extract for GC-MS/MS or LC-MS/MS analysis.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for isoprothiolane analysis and the logical relationship of using a deuterated internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup Homogenization 1. Sample Homogenization Weighing 2. Weighing & Fortification (add this compound) Homogenization->Weighing Extraction 3. Acetonitrile Extraction Weighing->Extraction Salting_out 4. Partitioning with Salts Extraction->Salting_out Centrifugation1 5. Centrifugation Salting_out->Centrifugation1 dSPE 6. Dispersive SPE Centrifugation1->dSPE Centrifugation2 7. Final Centrifugation dSPE->Centrifugation2 Analysis 8. LC-MS/MS or GC-MS/MS Analysis Centrifugation2->Analysis Data_Processing 9. Data Processing & Quantification Analysis->Data_Processing

Caption: A typical QuEChERS workflow for pesticide residue analysis in food matrices.

Internal_Standard_Logic cluster_analyte Analyte (Isoprothiolane) cluster_is Internal Standard (this compound) Analyte_in_Matrix Isoprothiolane in Food Matrix Analyte_Loss Losses during Sample Prep Analyte_in_Matrix->Analyte_Loss Analyte_Signal Instrument Signal Analyte_Loss->Analyte_Signal Quantification Accurate Quantification Analyte_Signal->Quantification Ratio Calculation IS_Added Known amount of This compound added IS_Loss Similar Losses during Sample Prep IS_Added->IS_Loss IS_Signal Instrument Signal IS_Loss->IS_Signal IS_Signal->Quantification Ratio Calculation

Caption: The logic of using a deuterated internal standard for accurate quantification.

References

Safety Operating Guide

Proper Disposal of Isoprothiolane-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of Isoprothiolane-d4, a deuterated isotopologue of the fungicide Isoprothiolane. The following procedures are critical for ensuring personnel safety and environmental protection within research and drug development settings. The information is based on the safety data sheets (SDS) of the parent compound, Isoprothiolane, and should be followed in the absence of specific data for the deuterated form.

Hazard Identification and Personal Protective Equipment (PPE)

Isoprothiolane is classified as harmful if swallowed and toxic to aquatic organisms.[1][2] Before handling this compound, it is imperative to wear appropriate personal protective equipment to minimize exposure risk.

Required Personal Protective Equipment:

PPE CategorySpecification
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber), inspected prior to use.[3]
Eye/Face Protection Tightly fitting safety goggles or a face shield.[4]
Skin and Body Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger spills, wear fire/flame resistant and impervious clothing.[3][4]
Respiratory Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Minor Spills:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area with a detergent and water solution. Collect the cleaning materials for disposal as hazardous waste.

Major Spills:

  • Evacuate the Area: Immediately evacuate all personnel from the affected area.

  • Alert Authorities: Contact your institution's environmental health and safety (EHS) office and emergency services.

  • Restrict Access: Prevent entry into the contaminated area until cleanup is complete.

Proper Disposal Procedures

All waste containing this compound must be treated as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.[1]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all this compound waste, including unused product, contaminated materials (e.g., absorbent pads, PPE), and empty containers, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Container Management:

    • Use a chemically resistant, sealable container for waste accumulation.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the container closed except when adding waste.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from heat sources and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[3]

  • Empty Container Disposal:

    • Once empty, triple-rinse the container with a suitable solvent (e.g., acetone or methanol).

    • Collect the rinsate as hazardous waste.

    • After rinsing, puncture the container to prevent reuse and dispose of it in accordance with institutional guidelines, which may include recycling or landfill.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal A This compound Waste (Unused product, contaminated PPE, etc.) B Segregate into a dedicated, labeled hazardous waste container A->B C Ensure container is sealed and stored in a designated area B->C Store Safely D Contact EHS for waste pickup C->D Arrange Pickup E Dispose of triple-rinsed, punctured containers D->E Post-Collection

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Isoprothiolane-d4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Isoprothiolane-d4

This guide provides comprehensive safety, handling, and disposal protocols for this compound, a deuterium-labeled systemic fungicide.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This compound is primarily used as an internal standard for quantitative analysis in research settings.[2]

Hazard Identification and Classification

Isoprothiolane is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[3][4] It is a dermal sensitizer and can cause mild irritation to the skin and eyes.[5][6] The primary target organ for toxicity is the liver in animal studies.[7][8]

Quantitative Safety and Physical Data

The following table summarizes key quantitative data for Isoprothiolane, which should be considered representative for this compound in the context of safety and handling.

PropertyValueSource
Acute Oral Toxicity (Rat LD50) 300 - 2000 mg/kg bw[5][6]
Acute Dermal Toxicity (Rat LD50) >2000 mg/kg bw[5][6]
Acute Inhalation Toxicity (Rat LC50) >2.32 mg/L[5]
Molecular Weight 294.42 g/mol [1][9][10]
Melting Point 50 - 55.2 °C[6][11][12]
Water Solubility 48.5 mg/L[6]
Vapor Pressure 4.93×10⁻⁴ Pa (25 °C)[6]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to ensure appropriate PPE selection. The following provides a general guideline.

1. Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]

  • In cases of potential splashing, a face shield should be used in addition to goggles.[13][14]

2. Skin Protection:

  • Gloves: Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene) must be worn.[3][14] Inspect gloves for leaks or tears before each use and wash them before removal.[13][15] Avoid using cotton or leather gloves.[13]

  • Lab Coat/Coveralls: A flame-resistant lab coat or coveralls should be worn to protect street clothing.[3][16]

  • Apron: For mixing, loading, or cleaning operations, a chemical-resistant apron is recommended to be worn over the lab coat.[16]

  • Footwear: Closed-toe shoes are mandatory. For larger quantities or in case of spills, chemical-resistant boots should be worn with pant legs outside the boots.[15][17]

3. Respiratory Protection:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[3]

  • If exposure limits are exceeded or if working outside a fume hood, a NIOSH-approved respirator is required.[4]

Operational and Disposal Plans

A structured approach to handling and disposal is essential for safety.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Storage cluster_disposal Disposal A 1. Conduct Risk Assessment B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Prepare Work Area (Fume Hood) B->C D 4. Weigh Compound in Ventilated Enclosure C->D E 5. Prepare Stock Solution (Follow Protocol) D->E F 6. Perform Experiment E->F G 7. Decontaminate Work Surfaces F->G H 8. Segregate Waste (Solid & Liquid) G->H I 9. Store Stock Solution (-20°C or -80°C) H->I J 10. Dispose of Waste via Licensed Contractor H->J K 11. Doff & Clean PPE J->K

Caption: Workflow for the safe handling of this compound.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and dark place.[18][19]

  • Stock solutions should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[1]

Disposal Plan
  • This compound and its containers must be disposed of as hazardous waste.

  • Do not discharge into drains or the environment.[3]

  • Collect waste in suitable, closed, and clearly labeled containers.[3]

  • Arrange for disposal through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[20]

  • Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being punctured and disposed of.[20]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound, incorporating necessary safety measures.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

    • Don all required PPE as detailed above.

  • Weighing:

    • Tare a clean, compatible vial on an analytical balance inside a ventilated enclosure.

    • Carefully transfer the required amount of this compound powder to the vial. Avoid generating dust.

  • Solubilization:

    • Select an appropriate solvent based on experimental needs (e.g., DMSO, acetone).[6][11]

    • In the fume hood, add the calculated volume of solvent to the vial containing the this compound.

    • Seal the vial and mix thoroughly. If necessary, use a vortex mixer or sonicate in an ultrasonic bath to aid dissolution.[1]

  • Storage and Labeling:

    • Once fully dissolved, label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at the appropriate temperature (-20°C or -80°C).[1]

  • Cleanup:

    • Wipe down the balance, fume hood sash, and work surfaces with an appropriate decontaminating solution.

    • Dispose of all contaminated materials (e.g., weigh boats, pipette tips) in the designated solid hazardous waste container.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency Response Plan

G cluster_spill Spill Response cluster_exposure Personnel Exposure start Emergency Event (Spill or Exposure) spill_alert Alert Personnel & Evacuate Area start->spill_alert exposure_skin Skin Contact: Remove Clothing, Wash with Soap & Water start->exposure_skin exposure_eye Eye Contact: Rinse with Water for 15 mins start->exposure_eye exposure_inhalation Inhalation: Move to Fresh Air start->exposure_inhalation exposure_ingestion Ingestion: Rinse Mouth start->exposure_ingestion spill_contain Contain Spill with Absorbent Material spill_alert->spill_contain spill_cleanup Collect Material with Spark-Proof Tools spill_contain->spill_cleanup spill_dispose Place in Sealed Container for Hazardous Waste spill_cleanup->spill_dispose seek_medical Seek Immediate Medical Attention exposure_skin->seek_medical exposure_eye->seek_medical exposure_inhalation->seek_medical exposure_ingestion->seek_medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.